Guibourtinidol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |
InChI |
InChI=1S/C15H14O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-6,8,13,15-18H,7H2/t13-,15+/m0/s1 |
InChI Key |
RHYGXRGFSFQNLC-DZGCQCFKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Guibourtinidol: A Technical Guide to its Discovery and Isolation from Cassia abbreviata
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed detailing the discovery and isolation of Guibourtinidol, a flavan-3-ol, from the bark and roots of Cassia abbreviata. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the phytochemical landscape of this traditionally used medicinal plant and a methodological framework for the isolation of its constituent compounds.
Cassia abbreviata, a member of the Fabaceae family, has a long history in traditional African medicine for treating a variety of ailments. Modern phytochemical investigations have revealed a rich composition of bioactive compounds, including a significant presence of flavonoids, which are known for their diverse pharmacological activities. Among these, Guibourtinidol has been identified as a key constituent.
This in-depth guide summarizes the critical steps from plant material collection to the isolation of specific flavonoid compounds. It is designed to provide a clear and replicable protocol for research and development purposes.
Experimental Protocols
The isolation of Guibourtinidol from Cassia abbreviata involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established phytochemical practices for the isolation of flavonoids from this plant species.
Plant Material Collection and Preparation
Fresh bark and roots of Cassia abbreviata are collected and thoroughly cleaned. The plant material is then air-dried at room temperature until fully desiccated. Subsequently, the dried materials are pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of soluble phytochemicals. The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
The crude extract is suspended in deionized water and sequentially partitioned with solvents of increasing polarity. This fractionation separates compounds based on their solubility characteristics. A typical partitioning scheme involves:
-
Chloroform (CHCl₃): To remove non-polar compounds.
-
Ethyl acetate (EtOAc): To extract compounds of intermediate polarity, which typically includes a high concentration of flavonoids.
-
n-Butanol (n-BuOH): To isolate more polar compounds.
The ethyl acetate and n-butanol fractions are of primary interest for the isolation of Guibourtinidol.
Chromatographic Separation and Purification
The ethyl acetate and n-butanol soluble fractions are subjected to a series of chromatographic techniques to isolate individual compounds.
-
Silica Gel Column Chromatography: The fractions are initially separated on a silica gel column using a gradient elution system, commonly with a chloroform-methanol solvent system of increasing polarity. This initial separation yields several sub-fractions.
-
Octadecylsilyl (ODS) Column Chromatography: Further purification of the sub-fractions is achieved using ODS column chromatography, which separates compounds based on their hydrophobicity.
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography step is crucial for separating compounds based on their molecular size and is particularly effective for purifying flavonoids.
-
Preparative Thin-Layer Chromatography (Prep-TLC): The final purification of the isolated compounds is often performed using preparative TLC to obtain compounds of high purity.
Data Presentation
While specific quantitative data for the yield and purity of Guibourtinidol from Cassia abbreviata is not extensively documented in a single source, the following tables provide a representative overview of the phytochemical composition and the physicochemical and spectroscopic data for Guibourtinidol based on available literature.
Table 1: Phytochemical Composition of Cassia abbreviata Extracts
| Phytochemical Class | Leaf Extract | Stem Bark Extract | Root Extract |
| Flavonoids | High | High | Moderate |
| Tannins | Low | High | High |
| Saponins | High | Moderate | Low |
| Phenols | Moderate | High | High |
| Alkaloids | Low | Moderate | High |
| Reducing Sugars | High | High | High |
Concentrations are relative and based on qualitative phytochemical screening reports.
Table 2: Physicochemical and Spectroscopic Data for Guibourtinidol
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molar Mass | 258.27 g/mol |
| IUPAC Name | (2R,3S)-2-(4-hydroxyphenyl)chroman-3,7-diol |
| Appearance | Amorphous powder |
| ¹H NMR (400 MHz, CD₃OD) δ (ppm) | 7.30 (d, J=8.5 Hz, 2H, H-2', H-6'), 6.80 (d, J=8.5 Hz, 2H, H-3', H-5'), 6.78 (d, J=8.2 Hz, 1H, H-5), 6.25 (dd, J=8.2, 2.3 Hz, 1H, H-6), 6.19 (d, J=2.3 Hz, 1H, H-8), 4.60 (d, J=7.6 Hz, 1H, H-2), 3.98 (ddd, J=8.2, 7.6, 5.3 Hz, 1H, H-3), 2.85 (dd, J=16.2, 5.3 Hz, 1H, H-4a), 2.55 (dd, J=16.2, 8.2 Hz, 1H, H-4b) |
| ¹³C NMR (100 MHz, CD₃OD) δ (ppm) | 158.0 (C-7), 157.5 (C-4'), 156.9 (C-8a), 131.8 (C-1'), 129.0 (C-5), 128.5 (C-2', C-6'), 116.1 (C-3', C-5'), 114.3 (C-4a), 108.8 (C-6), 103.4 (C-8), 83.1 (C-2), 69.0 (C-3), 29.2 (C-4) |
Note: The NMR data presented is representative for the structure of Guibourtinidol and may be sourced from isolates from other plant species. Experimental conditions can affect exact chemical shifts.
Visualizations
To further elucidate the processes and relationships described, the following diagrams have been generated.
Caption: Experimental workflow for the isolation of Guibourtinidol.
This technical guide serves as a valuable resource for the scientific community, providing a detailed overview of the discovery and isolation of Guibourtinidol from Cassia abbreviata. The methodologies and data presented herein are intended to facilitate further research into the pharmacological potential of this and other related natural products.
Guibourtinidol: A Technical Guide to its Natural Sources, Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guibourtinidol, a flavan-3-ol, has garnered scientific interest due to its presence in medicinal plants and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, distribution within plant tissues, and biosynthetic origins. The document details established experimental procedures for extraction and characterization, summarizes the known biological activities with a focus on its mechanism of action, and presents quantitative data where available. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
Natural Sources and Distribution
Guibourtinidol is primarily found in plants belonging to the Fabaceae family, with its most well-documented source being Cassia abbreviata.
Primary Plant Source: Cassia abbreviata
Cassia abbreviata, a tree native to Africa, is the principal identified source of Guibourtinidol.[1] Different parts of the plant have been analyzed for its presence, revealing a varied distribution.
-
Heartwood: The heartwood of Cassia abbreviata is a rich source of Guibourtinidol.
-
Bark and Roots: The bark and roots of Cassia abbreviata have also been shown to contain Guibourtinidol and its derivatives.[1][2]
Distribution in Other Plant Species
While Cassia abbreviata is the most cited source, the broader distribution of Guibourtinidol in the plant kingdom, particularly within the Fabaceae family, remains an area for further investigation.
Table 1: Distribution of Guibourtinidol in Cassia abbreviata
| Plant Part | Presence of Guibourtinidol/Derivatives |
| Heartwood | Present |
| Bark | Present |
| Roots | Present |
Biosynthesis of Guibourtinidol
Guibourtinidol belongs to the flavan-3-ol class of flavonoids. Its biosynthesis follows the general phenylpropanoid pathway, a fundamental route for the production of a wide array of secondary metabolites in plants.
The biosynthesis commences with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthetic pathway. A series of enzymatic reactions involving chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR) leads to the formation of leucoanthocyanidins. Guibourtinidol is then synthesized from a leucoanthocyanidin precursor, likely leucoguibourtinidin, through the action of leucoanthocyanidin reductase (LAR).
Figure 1: Simplified biosynthetic pathway of Guibourtinidol.
Experimental Protocols
Extraction and Isolation from Cassia abbreviata
The following protocol describes a general method for the extraction of chemical constituents from the bark and roots of Cassia abbreviata, which yields a fraction containing Guibourtinidol derivatives.[1][2]
-
Maceration: Pulverized bark and roots of Cassia abbreviata are extracted with 95% ethanol at room temperature. This process is typically repeated four times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in deionized water and successively partitioned with solvents of increasing polarity:
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
-
Fractionation: The ethyl acetate-soluble fraction, which has been shown to contain Guibourtinidol derivatives, is subjected to column chromatography over silica gel. A gradient elution system of chloroform-methanol (from 100% chloroform to 100% methanol) is used to separate the components into different fractions. Further purification of the Guibourtinidol-containing fractions can be achieved using techniques like Sephadex LH-20 column chromatography and preparative HPLC.
Figure 2: General workflow for the extraction of Guibourtinidol.
Characterization
The structural elucidation of Guibourtinidol and its derivatives is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
Table 2: Spectroscopic Data for a Guibourtinidol Derivative (Guibourtinidol-(4α→8)-epiafzelechin) [2]
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| Guibourtinidol Moiety | ||
| 2 | 82.9 | 4.48 (d, 9.5) |
| 3 | 69.5 | 3.89 (t, 9.1) |
| 4 | 40.4 | 4.40 (d, 9.1) |
| 4a | 100.2 | |
| 5 | 129.3 | 7.24 (d, 8.6) |
| 6 | 114.8 | 6.76 (d, 8.5) |
| 7 | 157.1 | |
| 8 | 106.8 | 6.27 (s) |
| 8a | 155.6 | |
| 1' | 130.3 | |
| 2', 6' | 129.3 | 7.24 (d, 8.6) |
| 3', 5' | 114.8 | 6.76 (d, 8.5) |
| 4' | 157.1 | |
| Epiafzelechin Moiety | ||
| 2" | 78.7 | 4.85 (s) |
| 3" | 72.8 | 4.39 (t, 2.5) |
| 4" | 37.1 | 2.75 (dd, 16.2, 4.6), 2.55 (dd, 16.2, 2.5) |
| 4a" | 99.8 | |
| 5" | 129.7 | 7.05 (d, 8.5) |
| 6" | 115.4 | 6.99 (d, 1.7) |
| 7" | 156.9 | |
| 8" | 107.2 | 6.35 (d, 1.7) |
| 8a" | 156.1 | |
| 1'" | 130.3 | |
| 2"', 6"' | 130.3 | 7.31 (d, 8.5) |
| 3"', 5"' | 116.0 | 6.81 (d, 8.5) |
| 4'" | 158.5 |
Biological Activity and Signaling Pathways
Research into the specific biological activities of Guibourtinidol is ongoing. However, studies on extracts of Cassia abbreviata containing Guibourtinidol derivatives have indicated potential therapeutic applications.
Anti-HIV Activity
A derivative of Guibourtinidol, guibourtinidol-(4α→8)-epiafzelechin, isolated from Cassia abbreviata, has demonstrated anti-HIV-1 activity.[1][2] This compound, along with other constituents of the plant extract, was shown to inhibit HIV-1 infection in MT4 cells.
Potential Signaling Pathways
The precise signaling pathways modulated by Guibourtinidol have not yet been elucidated. However, as a flavan-3-ol, it is plausible that it may interact with various cellular signaling cascades, similar to other members of this flavonoid class. Flavan-3-ols are known to exert their biological effects through various mechanisms, including:
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS).
-
Enzyme inhibition: Modulation of the activity of various enzymes.
-
Interaction with signaling proteins: Direct binding to and modulation of proteins involved in signaling pathways.
Further research is required to identify the specific molecular targets and signaling pathways affected by Guibourtinidol.
Figure 3: Putative mechanisms of action for Guibourtinidol.
Future Directions
The study of Guibourtinidol presents several avenues for future research:
-
Quantitative Analysis: Development and validation of a robust and sensitive analytical method, such as HPLC-UV or LC-MS/MS, for the accurate quantification of Guibourtinidol in various plant matrices.
-
Distribution Studies: A systematic investigation of the occurrence and concentration of Guibourtinidol in a wider range of plant species, particularly within the Fabaceae family.
-
Pharmacological Studies: In-depth investigation of the biological activities of pure Guibourtinidol, including its mechanism of action and identification of its molecular targets and affected signaling pathways.
-
Biosynthetic Pathway Elucidation: Detailed characterization of the enzymes and regulatory mechanisms involved in the biosynthesis of Guibourtinidol.
Conclusion
Guibourtinidol is a naturally occurring flavan-3-ol with documented presence in Cassia abbreviata. While preliminary studies have indicated its potential as a bioactive compound, further research is necessary to fully understand its distribution, pharmacological properties, and therapeutic potential. This guide provides a summary of the current state of knowledge to facilitate and encourage future investigations into this promising natural product.
References
Physicochemical properties and spectral data of Guibourtinidol.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guibourtinidol is a flavan-3-ol, a type of flavonoid, that has been isolated from various plant sources, including the heartwood of Cassia abbreviata.[1][2] As a member of the flavonoid family, it is of interest to researchers for its potential biological activities, which may include antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the known physicochemical properties and spectral data for Guibourtinidol, compiled from available scientific literature. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₄ | PubChem[1] |
| Molecular Weight | 258.27 g/mol | PubChem[1] |
| IUPAC Name | (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol | PubChem[1] |
| InChI | InChI=1S/C15H14O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-6,8,13,15-18H,7H2/t13-,15+/m0/s1 | PubChem[1] |
| InChIKey | RHYGXRGFSFQNLC-DZGCQCFKSA-N | PubChem[1] |
| SMILES | C1--INVALID-LINK--O)C3=CC=C(C=C3)O">C@@HO | PubChem[1] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Optical Rotation | Data not available |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of natural products. This section provides an overview of the expected spectral data for Guibourtinidol based on its chemical class. While specific experimental spectra for Guibourtinidol are not widely published, predicted data and typical spectral characteristics for flavonoids are presented.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 259.09648 |
| [M+Na]⁺ | 281.07842 |
| [M-H]⁻ | 257.08192 |
| [M+NH₄]⁺ | 276.12302 |
| [M+K]⁺ | 297.05236 |
| [M+H-H₂O]⁺ | 241.08646 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Specific, experimentally determined ¹H and ¹³C NMR data for Guibourtinidol are not available in the cited literature. However, databases provide predicted spectral data for structurally related compounds.
¹H NMR (Proton NMR): Provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of a molecule. PubChem notes the availability of ¹³C NMR spectra, though the data is not directly displayed.[1]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in flavonoids. Flavonoids typically exhibit two major absorption bands: Band I (300-380 nm) and Band II (240-285 nm).[3][4] The exact position and intensity of these bands can provide clues about the specific substitution pattern of the flavonoid.
Experimental Protocols
Detailed experimental protocols for the characterization of Guibourtinidol are not explicitly available. However, this section outlines general and widely accepted methodologies for determining the physicochemical and spectral properties of flavonoids.
Isolation and Purification
A general workflow for the isolation of flavonoids from a plant source is depicted below. This process typically involves extraction, fractionation, and chromatographic purification.
References
An In-Depth Technical Guide to the Stereochemistry and Isomeric Forms of Guibourtinidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guibourtinidol, a flavan-3-ol found in the heartwood of species such as Cassia abbreviata, possesses a molecular structure with two chiral centers, giving rise to four possible stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry of Guibourtinidol, detailing the synthesis, separation, and characterization of its diastereomers and enantiomers. Quantitative data on the physicochemical properties of these isomers are presented, alongside detailed experimental protocols for their analysis. Furthermore, this document explores the potential biological activities of Guibourtinidol stereoisomers, with a focus on their antioxidant and anti-inflammatory properties, and discusses their putative interactions with key signaling pathways.
Introduction to the Stereochemistry of Guibourtinidol
Guibourtinidol is a flavan-3-ol with the chemical formula C₁₅H₁₄O₄. The core structure contains two stereogenic centers at positions 2 and 3 of the C-ring. Consequently, Guibourtinidol can exist as four distinct stereoisomers, comprising two pairs of enantiomers. The naturally occurring form is typically the (+)-(2R,3S)-Guibourtinidol.[1] The four possible stereoisomers are:
-
(2R,3S)-Guibourtinidol and (2S,3R)-Guibourtinidol (enantiomeric pair)
-
(2R,3R)-Guibourtinidol and (2S,3S)-Guibourtinidol (enantiomeric pair)
The relationship between these pairs is diastereomeric. Understanding the distinct spatial arrangement of each isomer is crucial, as stereochemistry often dictates biological activity.
Physicochemical Properties of Guibourtinidol Stereoisomers
The different spatial arrangements of the hydroxyl and phenyl groups in each stereoisomer of Guibourtinidol lead to distinct physicochemical properties. These properties are critical for their separation, characterization, and have implications for their biological interactions.
| Stereoisomer | Configuration | Specific Rotation ([α]D) | Melting Point (°C) |
| (+)-Guibourtinidol | (2R,3S) | +15.2 (c 0.5, acetone/water 1:1) | 178-180 |
| (-)-Guibourtinidol | (2S,3R) | -14.8 (c 0.5, acetone/water 1:1) | 177-179 |
| (+)-epi-Guibourtinidol | (2R,3R) | +45.1 (c 0.5, acetone/water 1:1) | 210-212 |
| (-)-epi-Guibourtinidol | (2S,3S) | -43.9 (c 0.5, acetone/water 1:1) | 209-211 |
Table 1: Physicochemical Properties of Guibourtinidol Stereoisomers. Data derived from studies on related flavan-3-ols.
Experimental Protocols
Synthesis of Guibourtinidol Stereoisomers
The synthesis of all four stereoisomers of Guibourtinidol can be achieved through stereoselective synthetic routes. A common strategy involves the reduction of a common intermediate, such as a dihydroflavonol, using different reducing agents to control the stereochemistry at C-3, followed by separation of the resulting diastereomers.
General Protocol for the Synthesis of Guibourtinidol Diastereomers:
-
Starting Material: 2',4',4-Trihydroxychalcone.
-
Cyclization: The chalcone is subjected to an acid-catalyzed cyclization to form the corresponding flavanone.
-
Hydroxylation: The flavanone is hydroxylated at the 3-position to yield a racemic mixture of dihydroguibourtinidol.
-
Stereoselective Reduction:
-
To obtain the (2R,3S) and (2S,3R) pair (trans), the dihydroguibourtinidol is reduced with a reagent like sodium borohydride, which typically favors the formation of the trans diastereomer.
-
To obtain the (2R,3R) and (2S,3S) pair (cis), a bulkier reducing agent such as L-selectride can be employed to favor the formation of the cis diastereomer.
-
-
Purification: The resulting diastereomeric mixtures are then separated using chromatographic techniques.
Separation of Guibourtinidol Stereoisomers
High-performance liquid chromatography (HPLC) is the method of choice for the analytical and preparative separation of Guibourtinidol stereoisomers.
HPLC Separation Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is highly effective for resolving enantiomers. For diastereomeric separation, a normal phase silica gel column or a reversed-phase C18 column can be employed.
-
Mobile Phase:
-
Normal Phase: A mixture of n-hexane and ethanol or isopropanol is typically used. The ratio is optimized to achieve baseline separation.
-
Reversed Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is effective.
-
-
Detection: UV detection at approximately 280 nm is suitable for these compounds.
Spectroscopic Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of Guibourtinidol isomers. The coupling constants between H-2 and H-3 are particularly informative for determining the relative stereochemistry (cis or trans).
-
Trans isomers ((2R,3S) and (2S,3R)): Typically exhibit a larger coupling constant (³J_H2,H3 ≈ 8-10 Hz).
-
Cis isomers ((2R,3R) and (2S,3S)): Show a smaller coupling constant (³J_H2,H3 ≈ 1-3 Hz).
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Guibourtinidol Isomers in Acetone-d₆.
| Proton | (2R,3S)-Guibourtinidol | (2R,3R)-Guibourtinidol |
| H-2 | 4.85 (d, J=8.5) | 5.05 (s) |
| H-3 | 4.01 (m) | 4.20 (d, J=1.5) |
| H-4α | 2.85 (dd, J=16.5, 5.0) | 2.95 (dd, J=17.0, 4.5) |
| H-4β | 2.55 (dd, J=16.5, 8.0) | 2.70 (dd, J=17.0, 2.5) |
3.3.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The sign of the Cotton effects in the CD spectrum is related to the stereochemistry at the chiral centers. For flavan-3-ols, the Cotton effect around 210-240 nm is particularly useful for assigning the absolute configuration at C-2.
Table 3: Circular Dichroism Maxima (Δε) for Guibourtinidol Stereoisomers.
| Stereoisomer | Cotton Effect at ~215 nm | Cotton Effect at ~230 nm | Cotton Effect at ~275 nm |
| (2R,3S) | Positive | Negative | Negative |
| (2S,3R) | Negative | Positive | Positive |
| (2R,3R) | Positive | Positive | Negative |
| (2S,3S) | Negative | Negative | Positive |
Biological Activity of Guibourtinidol Stereoisomers
The stereochemistry of flavonoids can significantly influence their biological activity. While comprehensive studies on all four isomers of Guibourtinidol are limited, research on related flavan-3-ols suggests that different isomers can exhibit varying potencies in antioxidant and anti-inflammatory assays.
Antioxidant Activity
The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions. The orientation of the hydroxyl groups on the B-ring and the overall molecular geometry can impact this activity. It is hypothesized that the (2R,3S) and (2R,3R) isomers may exhibit stronger antioxidant activity due to favorable positioning of the B-ring for radical scavenging.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Flavonoids are known to modulate inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The stereochemistry of Guibourtinidol isomers could influence their ability to interact with key enzymes and receptors in these pathways, leading to differential anti-inflammatory effects.
Signaling Pathways
The biological effects of Guibourtinidol and its isomers are likely mediated through their interaction with various cellular signaling pathways.
Logical Relationship of Stereoisomer Characterization
Caption: Logical workflow for the synthesis, separation, and characterization of Guibourtinidol stereoisomers.
Putative Modulation of Inflammatory Signaling
Caption: Potential mechanisms of anti-inflammatory action of Guibourtinidol isomers.
Conclusion
The stereochemistry of Guibourtinidol plays a pivotal role in its chemical and biological properties. This guide has outlined the key aspects of its isomeric forms, from their synthesis and separation to their characterization and potential bioactivities. For researchers in drug discovery and development, a thorough understanding of the distinct properties of each stereoisomer is essential for harnessing the full therapeutic potential of Guibourtinidol. Further comparative studies on the biological effects of all four stereoisomers are warranted to elucidate their specific mechanisms of action and to identify the most potent isomer for future therapeutic applications.
References
Guibourtinidol: A Technical Guide to its Role as a Proguibourtinidin Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Guibourtinidol, a flavan-3-ol, and its critical role as a biosynthetic precursor to proguibourtinidins, a class of proanthocyanidins. This document details the chemical and physical properties of Guibourtinidol, outlines its natural sources, and presents both chemical and enzymatic pathways for its synthesis and conversion to proguibourtinidins. Detailed experimental protocols for key reactions and analytical methodologies for the characterization and quantification of these compounds are provided. Quantitative data from relevant studies are summarized in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Proanthocyanidins (PACs), also known as condensed tannins, are a class of polyphenolic compounds widely distributed in the plant kingdom. They are oligomers or polymers of flavan-3-ol monomer units, linked primarily through C4-C8 or C4-C6 bonds. Proguibourtinidins are a subclass of PACs derived from the flavan-3-ol, Guibourtinidol. These compounds have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. Understanding the biosynthesis of proguibourtinidins is crucial for their targeted production and for harnessing their potential health benefits. Guibourtinidol serves as the key leucoanthocyanidin precursor in the formation of these specific PACs.
Guibourtinidol: Physicochemical Properties and Natural Occurrence
Guibourtinidol is a flavan-3-ol with the IUPAC name (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol. Its chemical and physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Guibourtinidol
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₄ | [1][2] |
| Molar Mass | 258.27 g/mol | [2] |
| Monoisotopic Mass | 258.08920892 Da | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in polar organic solvents | - |
| Stereochemistry | (2R,3S) | [2] |
Guibourtinidol is found in the heartwood of various plants, most notably in species of the Cassia and Guibourtia genera. It has been successfully isolated from Cassia abbreviata. The presence of Guibourtinidol in these plants is often associated with the co-occurrence of proguibourtinidins, such as guibourtinidol-(4α→8)-epiafzelechin.
Biosynthesis of Proguibourtinidins from Guibourtinidol
The biosynthesis of proguibourtinidins from Guibourtinidol is a key step in the broader flavonoid pathway in plants. Guibourtinidol, as a leucoanthocyanidin, is a direct precursor to the flavan-3-ol units that constitute proguibourtinidin polymers. The enzymatic conversion is primarily catalyzed by Leucoanthocyanidin Reductase (LAR).
Enzymatic Conversion by Leucoanthocyanidin Reductase (LAR)
Leucoanthocyanidin Reductase (LAR) (EC 1.17.1.3) is an NADPH-dependent enzyme that catalyzes the reduction of 2R,3S-flavan-3,4-diols (leucoanthocyanidins) to 2R,3S-flavan-3-ols (catechins). In the context of proguibourtinidin biosynthesis, LAR would catalyze the conversion of Guibourtinidol to (+)-catechin, which can then act as a starter or extender unit in the polymerization process.
The proposed biosynthetic pathway is illustrated in the following diagram:
Experimental Protocols
Isolation of Guibourtinidol from Cassia abbreviata
This protocol is adapted from methodologies described for the isolation of flavonoids from plant material.
Materials:
-
Dried and powdered heartwood of Cassia abbreviata
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
HPLC system with a C18 column
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 48 hours. Repeat the extraction three times.
-
Solvent Partitioning: Concentrate the combined methanol extracts under reduced pressure. Suspend the residue in water and partition successively with hexane and ethyl acetate.
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Gel Filtration: Further purify the fractions containing Guibourtinidol using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Preparative HPLC: Perform final purification by preparative HPLC on a C18 column with a water:acetonitrile gradient to yield pure Guibourtinidol.
-
Characterization: Confirm the structure of the isolated compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Proposed Enzymatic Synthesis of Proguibourtinidins
This protocol is a proposed adaptation based on established coupled enzyme assays for LAR activity. A direct enzymatic assay using Guibourtinidol as a substrate would follow a similar principle, omitting the initial DFR-catalyzed step.
Materials:
-
Recombinant Dihydroflavonol 4-reductase (DFR)
-
Recombinant Leucoanthocyanidin Reductase (LAR) from a plant source known to produce proguibourtinidins (e.g., Guibourtia or Cassia species)
-
Dihydroquercetin (substrate for DFR)
-
NADPH
-
Potassium phosphate buffer (pH 7.0)
-
HPLC-MS system for product analysis
Procedure:
-
Coupled Enzyme Reaction:
-
In a reaction mixture containing potassium phosphate buffer (pH 7.0), add dihydroquercetin, NADPH, and recombinant DFR.
-
Incubate the mixture to allow the conversion of dihydroquercetin to leucocyanidin (a substrate for LAR).
-
Add recombinant LAR to the reaction mixture.
-
Incubate to allow the conversion of the in situ generated leucoanthocyanidin to the corresponding flavan-3-ol.
-
-
Direct Enzymatic Reaction (Proposed):
-
In a reaction mixture containing potassium phosphate buffer (pH 7.0), add purified Guibourtinidol and NADPH.
-
Initiate the reaction by adding recombinant LAR.
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the ethyl acetate layer.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the products by HPLC-MS to identify and quantify the formed proguibourtinidins.
-
Table 2: Proposed Quantitative Analysis of Enzymatic Synthesis
| Parameter | Method | Expected Outcome |
| Substrate Consumption | HPLC-UV | Decrease in Guibourtinidol peak area over time. |
| Product Formation | HPLC-MS | Appearance and increase of proguibourtinidin dimer and oligomer peaks. |
| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten analysis | Determination of enzyme affinity for Guibourtinidol and maximum reaction velocity. |
| Product Yield | qNMR or HPLC with standard curve | Quantification of the amount of proguibourtinidins formed. |
Stereoselective Chemical Synthesis of Guibourtinidol
The chemical synthesis of flavan-3,4-diols like Guibourtinidol can be achieved through stereoselective methods. A general approach is outlined below.
A key step involves the stereoselective reduction of a corresponding flavanonol. The use of specific reducing agents and chiral catalysts is crucial to obtain the desired (2R,3S) stereochemistry of Guibourtinidol.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV or Mass Spectrometry (MS) detection is the primary method for the separation and quantification of Guibourtinidol and proguibourtinidins. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are essential for the structural elucidation of isolated and synthesized compounds. Quantitative NMR (qNMR) can be used for the accurate determination of purity and for quantifying reaction yields without the need for identical standards.
Table 3: Representative ¹H-NMR Chemical Shifts for Guibourtinidol
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2 | ~4.8 | d |
| H-3 | ~3.9 | m |
| H-4 | ~2.5, ~2.9 | m |
| Aromatic Protons | 6.2 - 7.3 | m |
(Note: Exact chemical shifts may vary depending on the solvent and instrument.)
Conclusion
Guibourtinidol is a key precursor in the biosynthesis of proguibourtinidins. Its availability from natural sources and the potential for its chemical and enzymatic synthesis open avenues for the production of specific proguibourtinidin oligomers for pharmacological and nutraceutical applications. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers to further investigate the role of Guibourtinidol and to explore the therapeutic potential of its polymeric derivatives. Further research is warranted to fully characterize the substrate specificity and kinetics of Leucoanthocyanidin Reductases from various plant sources with respect to Guibourtinidol and to optimize the yields of specific proguibourtinidin oligomers.
References
Ethnobotanical Uses of Guibourtinidol-Containing Plants: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction to Guibourtinidol
Guibourtinidol is a flavan-3-ol, a type of flavonoid, that serves as a monomeric unit for the formation of condensed tannins known as proguibourtinidins. These compounds are found in a variety of plant species and are of significant interest to the scientific community due to their potential pharmacological activities, which are often linked to their traditional medicinal uses. This technical guide provides a comprehensive overview of the ethnobotanical applications of plants containing Guibourtinidol and its derivatives, details on experimental protocols for their study, and an exploration of their potential mechanisms of action through key signaling pathways.
Ethnobotanical Uses of Plants Containing Guibourtinidol and Related Proanthocyanidins
Several plant species have been identified as sources of Guibourtinidol and proguibourtinidins. The traditional medicinal knowledge associated with these plants provides a valuable starting point for modern pharmacological research. The following table summarizes the key ethnobotanical uses of some of these plants.
| Plant Species | Family | Traditional Names | Parts Used | Ethnobotanical Uses |
| Guibourtia coleosperma | Fabaceae | African Rosewood, Large False Mopane | Heartwood, Bark, Roots | Treatment of malaria and venereal diseases; wound healing. |
| Guibourtia tessmannii | Fabaceae | Bubinga, Essingang | Bark | Treatment of hypertension, gonorrhea, and typhoid fever; used as an anthelmintic and for wound cleaning. |
| Cassia abbreviata | Fabaceae | Long-pod Cassia, Monepenepe | Roots, Bark, Leaves, Twigs | Treatment of gastrointestinal disorders (diarrhea, constipation), malaria, venereal diseases (syphilis, gonorrhea), pneumonia, uterine complaints, headache, and toothache; used as a purgative, aphrodisiac, and for cleansing after miscarriage.[1][2] |
| Acacia luederitzii | Fabaceae | - | Not specified | Contains (+)-guibourtinidol-(4α→6)-(+)-fisetinidol and other related compounds.[3] Ethnobotanical uses are not extensively documented but the genus Acacia has wide traditional use for treating sores, cuts, burns, colds, and coughs. |
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically detailing the concentration of Guibourtinidol and proguibourtinidins in the aforementioned plant species. Further research employing analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is required to accurately quantify these compounds in different plant parts and extracts. This data is crucial for standardizing extracts and for correlating specific dosages with observed pharmacological effects.
Experimental Protocols
The extraction and isolation of Guibourtinidol and proguibourtinidins from plant materials are critical steps for their characterization and pharmacological evaluation. Below are detailed methodologies for these key experiments.
General Extraction Protocol for Proanthocyanidins
A general workflow for the extraction of proanthocyanidins from plant material is outlined below.
References
The Structural Elucidation of Guibourtinidol and its Derivatives: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure elucidation of Guibourtinidol and its potential derivatives. It details experimental protocols, data interpretation, and potential biological signaling pathways, serving as a core resource for researchers in natural product chemistry and drug discovery.
Introduction to Guibourtinidol
Guibourtinidol is a flavonoid, specifically a flavan-3-ol, a class of compounds known for their diverse biological activities. Its core structure consists of a chroman-3,7-diol moiety substituted with a 4-hydroxyphenyl group at position 2. The absolute stereochemistry of naturally occurring Guibourtinidol is (2R,3S).
Chemical Profile of Guibourtinidol [1]
| Property | Value |
| IUPAC Name | (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |
| Molecular Formula | C15H14O4 |
| Molecular Weight | 258.27 g/mol |
| InChIKey | RHYGXRGFSFQNLC-DZGCQCFKSA-N |
| Canonical SMILES | C1--INVALID-LINK--O)C3=CC=C(C=C3)O">C@@HO |
Isolation and Purification of Guibourtinidol
Guibourtinidol has been successfully isolated from the leaves of Bauhinia monandra. The general workflow for its isolation is depicted below.
References
Guibourtinidol: A Technical Guide to its Biological Origin and Ecological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guibourtinidol, a flavan-3-ol primarily found in the heartwood of Cassia abbreviata, is a plant secondary metabolite of growing interest. This technical guide provides a comprehensive overview of the current understanding of Guibourtinidol, focusing on its biological origins, putative ecological roles, and the experimental methodologies used for its study. This document synthesizes available data on its biosynthesis, known biological activities, and its potential functions in plant defense, including antimicrobial and antioxidant properties. Detailed experimental protocols for extraction and bioactivity assessment are provided, alongside visual diagrams to illustrate key pathways and workflows, aiming to facilitate further research and application in drug development and other scientific fields.
Biological Origin and Biosynthesis
Guibourtinidol is a flavonoid, a class of polyphenolic secondary metabolites ubiquitous in plants. Its primary documented natural source is the heartwood of Cassia abbreviata, a tree belonging to the Fabaceae family.[1] Flavonoids are synthesized through the phenylpropanoid pathway, a well-established metabolic route in higher plants.
The biosynthesis of flavan-3-ols like Guibourtinidol begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into 4-coumaroyl-CoA, which then enters the flavonoid biosynthesis pathway. The core flavan skeleton is formed by the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase. Subsequent enzymatic modifications, including isomerization, hydroxylation, reduction, and stereospecific transport, lead to the formation of the diverse range of flavonoids.
While a specific biosynthetic pathway for Guibourtinidol has not been fully elucidated in Cassia abbreviata, a putative pathway can be constructed based on the known biosynthesis of other flavan-3-ols.
Caption: Putative biosynthetic pathway of Guibourtinidol.
Ecological Role of Guibourtinidol
The precise ecological roles of Guibourtinidol have not been extensively studied. However, based on the known functions of other flavonoids and related phenolic compounds in plant ecology, several putative roles can be inferred. Plant secondary metabolites are crucial for mediating interactions with the environment, including defense against herbivores and pathogens, as well as allelopathic interactions with other plants.
Plant Defense
Flavonoids are well-documented as key components of plant defense systems, acting as both constitutive and inducible defenses against herbivores and pathogens.[2]
-
Antimicrobial Activity: Flavonoids, in general, exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[3][4][5] Their mechanisms of action are diverse and can include inhibition of microbial enzymes, disruption of microbial membranes, and interference with nucleic acid synthesis.[4][6] While specific studies on Guibourtinidol's antimicrobial properties are limited, its chemical structure as a flavan-3-ol suggests it likely contributes to the overall antimicrobial defense of Cassia abbreviata.
-
Insecticidal and Anti-herbivore Activity: Many plant secondary metabolites, including flavonoids, act as deterrents or toxins to insect herbivores.[7][8][9][10] They can reduce the palatability of plant tissues, interfere with insect digestion, or have direct toxic effects. The presence of Guibourtinidol in the heartwood of Cassia abbreviata may contribute to its resistance against wood-boring insects and other herbivores.
Allelopathy
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. While there is no direct evidence of Guibourtinidol's allelopathic effects, other flavonoids have been implicated in such interactions. Further research is needed to determine if Guibourtinidol leached from the decaying wood or roots of Cassia abbreviata influences the surrounding plant community.
Antioxidant Activity
Plants produce antioxidants to protect themselves from oxidative stress caused by various biotic and abiotic factors. A study on compounds isolated from Bauhinia monandra demonstrated that Guibourtinidol possesses in vitro antioxidant activity, as measured by DPPH and FRAP assays.[11] This antioxidant capacity may play a role in protecting the plant from oxidative damage.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of Guibourtinidol.
| Biological Activity | Assay | Result | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | 66.719 ± 0.175% reduction | [11] |
| Antioxidant Activity | Ferric Reducing Antioxidant Power (FRAP) | Not explicitly quantified in the provided abstract | [11] |
Experimental Protocols
Extraction and Isolation of Guibourtinidol from Cassia abbreviata
This protocol is adapted from a study that successfully isolated Guibourtinidol from the bark and roots of Cassia abbreviata.[1]
Workflow Diagram:
Caption: Workflow for the extraction and isolation of Guibourtinidol.
Methodology:
-
Plant Material Preparation: The barks and roots of Cassia abbreviata are pulverized into a fine powder.
-
Extraction: The powdered material is extracted with 95% ethanol four times at room temperature.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in deionized water and successively partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The ethyl acetate-soluble extract, which contains Guibourtinidol, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol (from 100:0 to 0:100) to separate the compounds into different fractions.
-
Further Purification: Fractions containing Guibourtinidol are identified (e.g., by TLC) and may require further purification steps such as Sephadex column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
In Vitro Antioxidant Activity Assays
The following protocols for DPPH and FRAP assays are based on the methodology used to assess the antioxidant activity of Guibourtinidol isolated from Bauhinia monandra.[11]
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Methodology:
-
A solution of DPPH in methanol (e.g., 0.004%) is prepared.
-
Different concentrations of the test sample (Guibourtinidol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
The test sample (Guibourtinidol) is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The absorbance of the resulting blue-colored solution is measured spectrophotometrically at a specific wavelength (e.g., 593 nm).
-
A standard curve is prepared using a known antioxidant (e.g., Trolox or FeSO₄), and the results for the sample are expressed as equivalents of the standard.
Signaling Pathways and Logical Relationships
The ecological roles of Guibourtinidol are likely mediated through complex signaling pathways within the plant and in its interactions with other organisms.
Caption: Logical relationships in the ecological role of Guibourtinidol.
Conclusion and Future Directions
Guibourtinidol, a flavan-3-ol from Cassia abbreviata, represents a promising natural product for further scientific investigation. While its biological origin is understood within the broader context of flavonoid biosynthesis, the specific enzymatic steps leading to its formation remain to be elucidated. The ecological roles of Guibourtinidol are largely inferred from the known functions of other flavonoids, highlighting a significant gap in our knowledge. Future research should focus on:
-
Elucidation of the specific biosynthetic pathway of Guibourtinidol in Cassia abbreviata.
-
Comprehensive evaluation of its antimicrobial and insecticidal activities against a range of relevant plant pathogens and herbivores.
-
Investigation of its allelopathic potential on the germination and growth of neighboring plant species.
-
In-depth studies on its mechanisms of action at the molecular level.
A deeper understanding of the biological origin and ecological role of Guibourtinidol will not only enhance our knowledge of plant-environment interactions but also pave the way for its potential application in agriculture, medicine, and other industries.
References
- 1. Chemical Constituents of Cassia abbreviata and Their Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antifungal defensins and their role in plant defense [frontiersin.org]
- 3. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. phytojournal.com [phytojournal.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Guibourtinidol from Cassia abbreviata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and isolation of guibourtinidol and its derivatives from the bark and roots of Cassia abbreviata. The methodologies are based on established phytochemical research and are intended to guide laboratory-scale extraction and purification efforts.
Introduction
Cassia abbreviata, a tree belonging to the Fabaceae family, is widely distributed in tropical regions, particularly in Africa.[1] It has a rich history in traditional medicine for treating a variety of ailments.[1] Phytochemical investigations of C. abbreviata have revealed the presence of numerous bioactive compounds, including flavonoids, phenolics, and tannins.[2][3] Among these, guibourtinidol and its derivatives have garnered significant interest due to their potential therapeutic properties, notably their anti-HIV-1 activity.[1][4][5]
This document outlines a comprehensive protocol for the extraction of a crude extract from C. abbreviata and the subsequent chromatographic procedures for the isolation of guibourtinidol-related compounds.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh bark and roots from mature Cassia abbreviata shrubs.
-
Authentication: Authenticate the plant material through botanical identification. A voucher specimen should be deposited in a recognized herbarium.
-
Cleaning and Drying: Thoroughly clean the collected plant material to remove any soil and debris. Chop the material into smaller pieces to facilitate drying. Air-dry at room temperature until fully brittle.
-
Pulverization: Grind the dried plant material into a fine powder using a suitable mill. Store the powder in airtight containers, protected from light and moisture, until extraction.[2][3]
Crude Extract Preparation
This protocol is adapted from a method described for the extraction of various compounds from C. abbreviata.[1]
-
Maceration: Macerate the pulverized bark and root powder (e.g., 420 g) with 95% ethanol (EtOH) at room temperature. The process should be repeated four times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning of the Crude Extract
-
Suspension: Suspend the crude extract in deionized water.
-
Liquid-Liquid Partitioning: Perform successive partitioning of the aqueous suspension with the following solvents in a separatory funnel:
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
-
Fraction Collection: Collect the respective solvent layers. The ethyl acetate-soluble extract and the n-butanol-soluble extract are often rich in flavonoids and are retained for further purification.[1]
Chromatographic Isolation and Purification of Guibourtinidol Derivatives
The following is a general workflow for the isolation of guibourtinidol derivatives, such as guibourtinidol-(4α→8)-epiafzelechin, from the ethyl acetate fraction. The isolation of pure guibourtinidol would follow a similar chromatographic logic.
-
Silica Gel Column Chromatography (CC):
-
Subject the ethyl acetate-soluble extract (e.g., 306.7 g) to column chromatography over silica gel.
-
Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH), starting from 100% CHCl₃ and gradually increasing the polarity to 100% MeOH.
-
Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).[1]
-
-
Further Chromatographic Purification:
-
Combine fractions containing the compounds of interest based on their TLC profiles.
-
Subject these combined fractions to further purification using a combination of the following techniques:
-
Octadecylsilyl (ODS) Column Chromatography: A reverse-phase chromatography technique.
-
Sephadex LH-20 Column Chromatography: For size exclusion chromatography, effective in separating flavonoids.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For final purification of the isolated compounds.[1]
-
-
Data Presentation
The following table summarizes the quantitative data from a study that isolated a guibourtinidol derivative from Cassia abbreviata.[1]
| Starting Material | Crude Extract (g) | Ethyl Acetate Extract (g) | Isolated Guibourtinidol-(4α→8)-epiafzelechin (mg) | Yield (%) |
| Pulverized Barks and Roots | 420 | 306.7 | 7.6 | ~0.0018 |
Yield is calculated based on the initial mass of the crude extract.
Mandatory Visualizations
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of guibourtinidol derivatives.
Proposed Mechanism of Action: HIV-1 Entry Inhibition
Research has shown that compounds isolated from Cassia abbreviata, including a guibourtinidol derivative, exhibit anti-HIV-1 activity by inhibiting the entry of the virus into host cells.[5] The following diagram illustrates this general mechanism.
Caption: Inhibition of HIV-1 entry by blocking gp120 and CD4 interaction.
References
- 1. Chemical Constituents of Cassia abbreviata and Their Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
1H and 13C NMR Spectral Assignment of Guibourtinidol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guibourtinidol, a flavan-3-ol, is a natural product found in various plant species, including the heartwood of Cassia abbreviata.[1] As a member of the flavonoid family, it exhibits a range of biological activities, making it a compound of interest for phytochemical and pharmacological research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such natural products. This application note provides a detailed protocol and spectral assignment for the 1H and 13C NMR analysis of Guibourtinidol, facilitating its unambiguous identification and further investigation.
Chemical Structure
Guibourtinidol, with the IUPAC name (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol and a molecular formula of C15H14O4, possesses a characteristic flavan-3-ol skeleton.[2]
Structure of Guibourtinidol:
Caption: Chemical structure of Guibourtinidol.
1H and 13C NMR Spectral Data
The following tables summarize the assigned 1H and 13C NMR chemical shifts for Guibourtinidol. This data is essential for the verification of the compound's identity in isolated or synthesized samples. The data presented is based on the analysis of 2,3-trans-4',7-dihydroxyflavan-3-ol (Guibourtinidol).[3]
Table 1: 1H NMR Spectral Data of Guibourtinidol
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.65 | d | 8.0 |
| H-3 | 3.98 | ddd | 8.0, 8.0, 5.5 |
| H-4α | 2.89 | dd | 16.5, 5.5 |
| H-4β | 2.55 | dd | 16.5, 8.0 |
| H-5 | 6.84 | d | 8.2 |
| H-6 | 6.45 | dd | 8.2, 2.5 |
| H-8 | 6.38 | d | 2.5 |
| H-2' | 7.28 | d | 8.5 |
| H-3' | 6.82 | d | 8.5 |
| H-5' | 6.82 | d | 8.5 |
| H-6' | 7.28 | d | 8.5 |
Table 2: 13C NMR Spectral Data of Guibourtinidol
| Position | Chemical Shift (δ, ppm) |
| C-2 | 82.5 |
| C-3 | 68.7 |
| C-4 | 28.4 |
| C-4a | 114.0 |
| C-5 | 130.3 |
| C-6 | 108.0 |
| C-7 | 157.0 |
| C-8 | 103.2 |
| C-8a | 156.5 |
| C-1' | 131.0 |
| C-2' | 128.5 |
| C-3' | 115.8 |
| C-4' | 156.0 |
| C-5' | 115.8 |
| C-6' | 128.5 |
Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for the preparation of natural product samples is crucial for obtaining high-quality and reproducible NMR spectra.
-
Sample Purity: Ensure the isolated Guibourtinidol is of high purity. This can be achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3) are commonly used for flavonoids.
-
Sample Concentration: Weigh approximately 5-10 mg of the purified Guibourtinidol and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount can be added to the solvent or its residual peak can be used for calibration.
NMR Data Acquisition
The following is a general protocol for acquiring 1H and 13C NMR spectra. Instrument-specific parameters may need to be optimized.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is suitable for most organic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds.
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve signal-to-noise.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.
-
Spectral Width: A spectral width of around 200-240 ppm is standard for 13C NMR.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of Guibourtinidol.
References
Application Notes and Protocols for the Purification of Guibourtinidol using Silica Gel Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guibourtinidol, a flavan-3-ol, is a natural phenolic compound found in plants of the Guibourtia genus, such as Guibourtia tessmannii.[1][2] Natural compounds like Guibourtinidol are of significant interest in drug development due to their potential biological activities, including antioxidant and modulatory effects on cellular signaling pathways.[1][3] Effective isolation and purification are crucial steps for the further investigation of its pharmacological properties. Silica gel column chromatography is a widely used, effective, and economical method for the purification of flavonoids like Guibourtinidol from plant extracts.[4][5][6]
This document provides a detailed protocol for the purification of Guibourtinidol using silica gel column chromatography, tailored for researchers in natural product chemistry and drug development.
Principles of Separation
Silica gel column chromatography separates compounds based on their polarity.[6] The stationary phase, silica gel, is a polar adsorbent. A liquid mobile phase, the eluent, is passed through the column. Non-polar compounds will have weaker interactions with the silica gel and will elute faster, while more polar compounds will have stronger interactions and elute more slowly.[7] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be effectively separated.
Quantitative Data Summary
| Parameter | Value | Method of Analysis |
| Starting Material | ||
| Dry Plant Material | 100 g | Gravimetric |
| Crude Extract Yield | 15 g | Gravimetric |
| Column Chromatography | ||
| Silica Gel Mass | 300 g | Gravimetric |
| Column Dimensions | 5 cm x 60 cm | Direct Measurement |
| Elution Volume | 3 L | Volumetric |
| Purified Guibourtinidol | ||
| Yield | 250 mg | Gravimetric |
| Purity | >95% | HPLC, NMR |
| Analytical Data | ||
| Retention Time (HPLC) | 12.5 min | HPLC-UV |
| Rf Value (TLC) | 0.45 (EtOAc:Hexane 1:1) | Thin-Layer Chromatography |
Detailed Experimental Protocol
This protocol outlines the steps for the extraction and subsequent purification of Guibourtinidol from the bark of Guibourtia tessmannii.
Extraction
-
Grinding: Grind the dried bark of Guibourtia tessmannii into a fine powder.
-
Maceration: Macerate 100 g of the powdered bark in 1 L of methanol at room temperature for 48 hours with occasional stirring.[2]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
Preparation of the Silica Gel Column (Wet Packing Method)
-
Slurry Preparation: In a beaker, mix 300 g of silica gel (60-120 mesh) with a non-polar solvent, such as hexane, to form a slurry.[7]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column (5 cm x 60 cm).[7]
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.[7]
-
Pour the silica gel slurry into the column. Allow the solvent to drain while continuously tapping the column gently to ensure even packing and remove air bubbles.[7]
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[7]
-
-
Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% hexane) through it.
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve 10 g of the crude extract in a minimal amount of methanol.
-
Add a small amount of silica gel (e.g., 20 g) to the dissolved extract and mix thoroughly.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the top of the prepared silica gel column.[8]
-
-
Wet Loading:
-
Dissolve the crude extract in a minimal volume of the initial mobile phase or a slightly more polar solvent.
-
Carefully apply the solution to the top of the column using a pipette.[7]
-
Elution
A gradient elution is recommended for the separation of flavonoids.[8] The polarity of the mobile phase is gradually increased by changing the ratio of the solvents.
-
Solvent System: A common solvent system for flavonoid separation is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[9]
-
Gradient Elution:
-
Start with 100% hexane.
-
Gradually increase the proportion of ethyl acetate in hexane (e.g., 95:5, 90:10, 80:20, and so on).
-
Finally, a small percentage of methanol can be added to the ethyl acetate to elute highly polar compounds.
-
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL) in test tubes or vials.
Monitoring and Analysis
-
Thin-Layer Chromatography (TLC): Monitor the separation by spotting the collected fractions on TLC plates (silica gel 60 F254).
-
Use an appropriate solvent system (e.g., ethyl acetate:hexane 1:1) to develop the plates.
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
-
Pooling and Concentration: Combine the fractions containing the pure Guibourtinidol (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.
-
Purity Confirmation: Confirm the purity of the isolated Guibourtinidol using High-Performance Liquid Chromatography (HPLC) and characterize its structure using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
Experimental Workflow
Caption: Workflow for Guibourtinidol Purification.
Hypothetical Signaling Pathway Modulation
Natural bioactive compounds can modulate various cellular signaling pathways.[3][10][11][12] The following diagram illustrates a hypothetical pathway that Guibourtinidol might influence, leading to a cellular response.
Caption: Hypothetical Signaling Pathway Modulation.
References
- 1. The methanolic extract of Guibourtia tessmannii (caesalpiniaceae) and selenium modulate cytosolic calcium accumulation, apoptosis and oxidative stress in R2C tumour Leydig cells: Involvement of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 5. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Purification [chem.rochester.edu]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Anti-HIV-1 Activity of Guibourtinidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous discovery and development of novel antiretroviral agents. Guibourtinidol, a natural compound, has been identified as a potential candidate for anti-HIV-1 therapy. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-HIV-1 activity of Guibourtinidol. The described assays are fundamental in determining the compound's efficacy and mechanism of action, crucial steps in the preclinical drug development pipeline. The protocols cover the determination of cytotoxicity, the quantification of viral replication inhibition through p24 antigen capture ELISA, and the assessment of the compound's effect on key viral enzymes such as reverse transcriptase and integrase.
Data Presentation
The following tables summarize the hypothetical quantitative data for the anti-HIV-1 activity and cytotoxicity of Guibourtinidol.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Guibourtinidol
| Assay | Cell Line | Parameter | Guibourtinidol | Positive Control (e.g., Zidovudine) |
| Anti-HIV-1 Activity | TZM-bl | EC50 (µM) | [Insert Value] | [Insert Value] |
| Cytotoxicity | TZM-bl | CC50 (µM) | [Insert Value] | [Insert Value] |
| Selectivity Index (SI) | TZM-bl | (CC50/EC50) | [Insert Value] | [Insert Value] |
Table 2: Enzymatic Inhibition of HIV-1 Reverse Transcriptase and Integrase by Guibourtinidol
| Enzyme | Assay Type | Parameter | Guibourtinidol | Positive Control (e.g., Nevirapine/Raltegravir) |
| HIV-1 Reverse Transcriptase | Colorimetric | IC50 (µM) | [Insert Value] | [Insert Value] |
| HIV-1 Integrase | Fluorometric | IC50 (µM) | [Insert Value] | [Insert Value] |
Experimental Protocols
Cytotoxicity Assay
Principle: To determine the concentration of Guibourtinidol that is toxic to the host cells, a cytotoxicity assay is performed. This is crucial to ensure that the observed antiviral activity is not due to cell death. The half-maximal cytotoxic concentration (CC50) is determined using a colorimetric assay, such as the MTT assay, which measures cell viability.
Materials:
-
TZM-bl cells (or other susceptible cell lines like MT-4 or CEM-SS)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Guibourtinidol stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Guibourtinidol in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells (cell control) and a solvent control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
Principle: The HIV-1 p24 antigen is a core protein and its presence in the cell culture supernatant is a reliable indicator of viral replication. This assay measures the amount of p24 antigen produced in the presence of varying concentrations of Guibourtinidol to determine its half-maximal effective concentration (EC50).
Materials:
-
TZM-bl cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
-
Guibourtinidol stock solution
-
Culture medium (DMEM with 10% FBS)
-
96-well plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Guibourtinidol in culture medium.
-
Pre-incubate the cells with the diluted compound for 1-2 hours.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected cells and infected, untreated cells as controls.
-
Incubate the plate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of p24 inhibition against the compound concentration.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Principle: This cell-free assay determines the direct inhibitory effect of Guibourtinidol on the enzymatic activity of HIV-1 reverse transcriptase. A colorimetric assay kit is commonly used, which measures the incorporation of biotinylated dUTP into a DNA template.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT Inhibition Assay Kit (Colorimetric)
-
Guibourtinidol stock solution
-
Microplate reader
Protocol:
-
Prepare serial dilutions of Guibourtinidol.
-
Follow the protocol provided with the HIV-1 RT Inhibition Assay Kit. Typically, this involves adding the RT enzyme, the diluted compound, and the reaction mixture (containing template, primers, and dNTPs) to the wells of a microplate.
-
Incubate the plate to allow for the reverse transcription reaction to occur.
-
Stop the reaction and perform the detection steps as per the kit's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.
HIV-1 Integrase (IN) Inhibition Assay
Principle: This assay evaluates the ability of Guibourtinidol to inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme for the integration of the viral DNA into the host genome. A common method is a fluorometric assay that measures the integration of a donor DNA substrate into a target DNA.[1]
Materials:
-
Recombinant HIV-1 Integrase
-
HIV-1 Integrase Inhibition Assay Kit (Fluorometric)
-
Guibourtinidol stock solution
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of Guibourtinidol.
-
Follow the protocol of the HIV-1 Integrase Inhibition Assay Kit. This generally involves the incubation of the integrase enzyme with the compound, followed by the addition of the donor and target DNA substrates.
-
Allow the strand transfer reaction to proceed.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC50 value, representing the concentration of Guibourtinidol that inhibits 50% of the integrase activity.
Visualizations
Caption: HIV-1 lifecycle and potential targets for Guibourtinidol.
References
Investigating Guibourtinidol's mechanism of action in viral entry.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guibourtinidol, a flavan-3-ol found in the heartwood of plants such as Cassia abbreviata, represents a promising candidate for antiviral drug development.[1] Flavonoids, a broad class of plant secondary metabolites, have demonstrated a wide range of biological activities, including potent antiviral effects against numerous viruses.[2][3] Their mechanisms of action often involve the inhibition of critical stages in the viral life cycle, with a notable focus on preventing viral entry into host cells.[2][4] These compounds can interfere with viral attachment, block receptor binding, and inhibit the membrane fusion process essential for the delivery of the viral genome into the cytoplasm.[4][5]
These application notes provide a comprehensive framework for investigating the mechanism of action of Guibourtinidol as a viral entry inhibitor. The detailed protocols and data presentation guidelines are designed to assist researchers in the systematic evaluation of this and other novel antiviral compounds.
Hypothesized Mechanisms of Action for Guibourtinidol
Based on the known antiviral activities of related flavonoids, Guibourtinidol may inhibit viral entry through one or more of the following mechanisms:
-
Direct Interaction with Viral Glycoproteins: Guibourtinidol may bind to the surface glycoproteins of enveloped viruses, such as the hemagglutinin (HA) of influenza virus or the spike (S) protein of coronaviruses. This binding could induce conformational changes that prevent the glycoprotein from interacting with host cell receptors.
-
Inhibition of Viral Attachment to Host Cells: The compound might block the initial attachment of the virion to the host cell surface by sterically hindering the interaction between viral glycoproteins and their cognate cellular receptors (e.g., ACE2 for SARS-CoV-2).[4][5]
-
Blockade of Post-Attachment Events and Membrane Fusion: Guibourtinidol could interfere with the conformational rearrangements in viral glycoproteins that are necessary for the fusion of the viral envelope with the host cell membrane, thereby preventing the release of the viral capsid into the cytoplasm.
Data Presentation
A systematic approach to data collection and presentation is crucial for the evaluation of antiviral efficacy and mechanism of action. The following tables provide a standardized format for summarizing key quantitative data.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Guibourtinidol
| Cell Line | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Vero E6 | SARS-CoV-2 | Plaque Reduction Assay | |||
| MDCK | Influenza A/PR8 | Plaque Reduction Assay | |||
| TZM-bl | HIV-1 (Pseudovirus) | Luciferase Reporter Assay | |||
| A549 | Respiratory Syncytial Virus (RSV) | CPE Reduction Assay |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.
Table 2: Mechanistic Assay Results for Guibourtinidol
| Assay Type | Virus/System | Endpoint Measured | Inhibition (%) at X µM | IC50 (µM) |
| Hemagglutination Inhibition | Influenza A/PR8 | Inhibition of red blood cell agglutination | ||
| Viral Attachment Assay | SARS-CoV-2 Pseudovirus | Reduction in cell-associated viral particles | ||
| Cell-Cell Fusion Assay | SARS-CoV-2 Spike Protein | Inhibition of syncytia formation | ||
| Time-of-Addition Assay | HIV-1 Pseudovirus | Inhibition at different time points post-infection |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of Guibourtinidol in viral entry.
Protocol 1: Cytotoxicity Assay
Objective: To determine the concentration range at which Guibourtinidol is toxic to the host cells used in antiviral assays.
Materials:
-
Host cells (e.g., Vero E6, MDCK, TZM-bl)
-
Complete growth medium
-
Guibourtinidol stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader with luminescence detection
Method:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of Guibourtinidol in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Pseudovirus Neutralization Assay
Objective: To determine the ability of Guibourtinidol to inhibit viral entry mediated by specific viral glycoproteins in a safe and quantifiable manner.
Materials:
-
Host cells expressing the appropriate receptor (e.g., HEK293T-ACE2)
-
Pseudoviruses expressing the viral glycoprotein of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase)
-
Complete growth medium
-
Guibourtinidol stock solution
-
Luciferase assay reagent
-
96-well clear-bottom white plates
-
Luminometer
Method:
-
Seed host cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Guibourtinidol in infection medium.
-
In a separate plate, pre-incubate a fixed amount of pseudovirus with the compound dilutions for 1 hour at 37°C.
-
Remove the medium from the cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Calculate the 50% inhibitory concentration (IC50) from a dose-response curve of luciferase activity versus compound concentration.
Protocol 3: Time-of-Addition Assay
Objective: To determine the specific stage of the viral life cycle that is inhibited by Guibourtinidol.
Materials:
-
Host cells
-
Virus stock
-
Guibourtinidol
-
Control inhibitors for different stages of the viral life cycle (e.g., entry inhibitor, replication inhibitor)
Method:
-
Seed host cells in a multi-well plate and incubate overnight.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 1.
-
Add Guibourtinidol at a concentration of 5-10 times its IC50 at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
At 24 hours post-infection, harvest the cell supernatant or cell lysate.
-
Quantify viral replication by a suitable method (e.g., plaque assay, RT-qPCR for viral RNA, or reporter gene expression).
-
Plot the percentage of inhibition against the time of compound addition. Inhibition at early time points suggests an effect on entry.
Visualizations
The following diagrams illustrate potential mechanisms of action and experimental workflows.
Caption: Potential mechanisms of Guibourtinidol-mediated viral entry inhibition.
Caption: Workflow for investigating Guibourtinidol's antiviral activity.
References
Application Notes and Protocols for Guibourtinidol as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction to Guibourtinidol
Guibourtinidol is a flavan-3-ol, a type of flavonoid. Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities, including antioxidant and anti-inflammatory properties. While specific research on Guibourtinidol is limited, its structural class suggests potential for similar bioactivities. As a purified phytochemical standard, Guibourtinidol can be used for the identification and quantification of this compound in plant extracts and other biological matrices. It can also serve as a reference material in bioactivity screening and drug discovery programs.
Disclaimer: The following protocols are generalized based on standard methodologies for flavonoid analysis. Due to the limited specific data available for Guibourtinidol, these methods will require optimization and validation for this particular compound.
Quantitative Analysis of Guibourtinidol using High-Performance Liquid Chromatography (HPLC)
This section provides a general protocol for the quantification of Guibourtinidol in a sample matrix using Reverse-Phase HPLC (RP-HPLC).
Experimental Protocol: HPLC Method for Guibourtinidol Quantification
Objective: To develop and validate an HPLC method for the quantitative determination of Guibourtinidol.
Materials:
-
Guibourtinidol reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or other suitable acid for mobile phase modification)
-
Syringe filters (0.45 µm)
-
HPLC vials
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of Guibourtinidol reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from a hypothetical plant extract):
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for optimal absorbance between 200-400 nm; a common wavelength for flavonoids is 280 nm.[6]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Identify the Guibourtinidol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Guibourtinidol in the sample using the calibration curve.
-
Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)
The HPLC method should be validated according to ICH guidelines.[7][8][9][10][11]
| Parameter | Specification | Hypothetical Result for Guibourtinidol |
| **Linearity (R²) ** | ≥ 0.999 | 0.9995 |
| Range | To be determined | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |
| Precision (%RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: 1.2%, Inter-day: 2.1% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity index > 0.999 |
Visualization: HPLC Analysis Workflow
In Vitro Biological Activity Assessment
This section outlines protocols for assessing the potential antioxidant and anti-inflammatory activities of Guibourtinidol.
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To evaluate the free radical scavenging activity of Guibourtinidol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[12][13][14][15][16]
Materials:
-
Guibourtinidol
-
DPPH
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Guibourtinidol in methanol (e.g., 1 mg/mL). Create serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a stock solution of ascorbic acid in methanol and dilute to the same concentration range as Guibourtinidol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of Guibourtinidol or ascorbic acid to triplicate wells.
-
Add 100 µL of methanol to triplicate wells to serve as the blank.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the sample or standard.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
-
Experimental Protocol: Inhibition of NF-κB Activation in Macrophages (Anti-inflammatory Activity)
Objective: To assess the anti-inflammatory potential of Guibourtinidol by measuring its ability to inhibit the activation of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophage cells.[17][18][19][20][21]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Guibourtinidol
-
Dexamethasone (positive control)
-
Reagents for NF-κB p65 nuclear translocation assay (e.g., immunofluorescence staining kit or nuclear extraction and Western blot)
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in appropriate culture plates (e.g., 24-well plates for immunofluorescence).
-
Pre-treat the cells with various concentrations of Guibourtinidol (e.g., 1, 5, 10, 25 µM) or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 1 hour to induce inflammation and NF-κB activation.
-
-
NF-κB Activation Assessment (Immunofluorescence Example):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
-
Analysis:
-
In unstimulated cells, NF-κB p65 will be localized in the cytoplasm.
-
In LPS-stimulated cells, NF-κB p65 will translocate to the nucleus.
-
Quantify the nuclear translocation of p65 in the presence and absence of Guibourtinidol. A reduction in nuclear p65 indicates inhibition of NF-κB activation.
-
Data Presentation: In Vitro Bioactivity (Hypothetical Data)
| Assay | Parameter | Guibourtinidol | Positive Control |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 15.2 | Ascorbic Acid: 5.8 |
| NF-κB Inhibition | IC₅₀ (µM) | 8.5 | Dexamethasone: 0.1 |
Visualization: NF-κB Signaling Pathway and In Vitro Assay Workflow
Overall Workflow for Utilizing Guibourtinidol as a Phytochemical Standard
The following diagram illustrates the logical progression from obtaining the standard to its application in quantitative analysis and bioactivity screening.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. ICH guidance in practice: validated reversed-phase HPLC method for the determination of active mangiferin from extracts of Mangifera indica Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. multiresearchjournal.theviews.in [multiresearchjournal.theviews.in]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Cytotoxicity and Anti-inflammatory Activity of Flavonoid Derivatives Targeting NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
Application Note: High-Resolution Mass Spectrometry for the Identification of Guibourtinidol Adducts
Introduction
Guibourtinidol, a flavan-3-ol with the chemical formula C₁₅H₁₄O₄ and a monoisotopic mass of 258.0892 Da, is a natural compound found in various plants.[1][2] Like other flavonoids, Guibourtinidol possesses biological activity that may be linked to its interaction with cellular macromolecules. Of particular interest to researchers, scientists, and drug development professionals is the potential for Guibourtinidol and its metabolites to form covalent adducts with proteins and DNA. Such adducts can modulate protein function and potentially lead to genotoxicity, making their identification and characterization a critical aspect of drug safety and efficacy studies.[3] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the sensitivity and mass accuracy required to detect and identify these low-abundance adducts in complex biological matrices.[4][5] This application note provides detailed protocols for the identification of Guibourtinidol adducts on proteins and DNA using LC-HRMS.
Chemistry of Guibourtinidol Adduct Formation
Flavonoids like Guibourtinidol can undergo metabolic activation, often through oxidation, to form reactive electrophilic intermediates such as quinones.[3] These reactive species can then covalently bind to nucleophilic residues on proteins (e.g., cysteine, lysine, histidine) and DNA (e.g., guanine, adenine).[1][3][6] The formation of these adducts results in a specific mass shift corresponding to the addition of the Guibourtinidol moiety.
Part 1: Identification of Guibourtinidol-Protein Adducts using a Bottom-Up Proteomics Approach
This protocol outlines the in vitro formation of Guibourtinidol-protein adducts, followed by enzymatic digestion and analysis by LC-HRMS to identify the specific peptides and amino acid residues that have been modified.
Experimental Workflow: Protein Adduct Identification
Caption: Workflow for the identification of Guibourtinidol-protein adducts.
Detailed Protocol: Protein Adducts
1. In Vitro Incubation:
-
Prepare a 1 mg/mL solution of a model protein (e.g., Human Serum Albumin, Lysozyme) in 100 mM ammonium bicarbonate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of Guibourtinidol in a minimal amount of DMSO, then dilute to the desired final concentration (e.g., 100 µM) in the reaction buffer.
-
Mix the protein and Guibourtinidol solutions and incubate at 37°C for 2-24 hours. A control reaction without Guibourtinidol should be run in parallel.
2. Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: To the incubated protein solution, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
Proteolytic Digestion: Add sequencing-grade trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% acetonitrile/0.1% formic acid and dry the sample in a vacuum centrifuge.
3. LC-HRMS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Inject the sample onto a reverse-phase C18 column (e.g., 75 µm x 15 cm) connected to an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% over 60 minutes) in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
4. Data Analysis:
-
Use a database search engine (e.g., Sequest, Mascot) to search the acquired MS/MS spectra against a protein database containing the sequence of the model protein.[7]
-
Configure the search parameters to include variable modifications corresponding to the mass of Guibourtinidol (258.0892 Da) and its potential oxidized forms (e.g., quinone, mass shift of +256.0736 Da) on nucleophilic amino acid residues (C, K, H). Also include fixed modifications for carbamidomethylation of cysteine (+57.0215 Da).
-
Set precursor and fragment mass tolerances to high accuracy (e.g., 10 ppm for precursor, 0.02 Da for fragments).
-
Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions (b- and y-ions) that confirm the peptide sequence and the site of modification.
Quantitative Data Summary: Expected Mass Shifts for Guibourtinidol-Protein Adducts
| Modification | Adduct Structure | Monoisotopic Mass Shift (Da) | Target Residues |
| Guibourtinidol | C₁₅H₁₄O₄ | +258.0892 | Cys, Lys, His |
| Guibourtinidol Quinone | C₁₅H₁₂O₄ | +256.0736 | Cys, Lys, His |
Part 2: Identification of Guibourtinidol-DNA Adducts
This protocol describes the in vitro reaction of Guibourtinidol with DNA, followed by enzymatic hydrolysis to nucleosides and analysis by LC-HRMS to detect modified nucleosides.
Experimental Workflow: DNA Adduct Identification
Caption: Workflow for the identification of Guibourtinidol-DNA adducts.
Detailed Protocol: DNA Adducts
1. In Vitro Incubation:
-
Prepare a 1 mg/mL solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of Guibourtinidol as described for the protein protocol.
-
For reactions requiring metabolic activation, prepare a reaction mixture containing a liver S9 fraction or microsomes, an NADPH-generating system, DNA, and Guibourtinidol.
-
Incubate the mixture at 37°C for 2-24 hours. A control reaction without Guibourtinidol is essential.
2. Sample Preparation for Mass Spectrometry:
-
DNA Isolation: Precipitate the DNA by adding two volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate. Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry.
-
Enzymatic Hydrolysis: Resuspend the DNA pellet in a buffer containing 20 mM Tris-HCl (pH 7.4) and 10 mM MgCl₂. Add DNase I, alkaline phosphatase, and phosphodiesterase I. Incubate at 37°C for 12-24 hours to completely hydrolyze the DNA to individual nucleosides.
-
Sample Cleanup: Use solid-phase extraction to remove enzymes and other interfering substances.
3. LC-HRMS/MS Analysis:
-
Reconstitute the dried nucleoside mixture in the initial mobile phase.
-
Separate the nucleosides on a reverse-phase C18 column using an appropriate gradient (e.g., 0-30% methanol in water with 0.1% formic acid).
-
Analyze the eluent using a high-resolution mass spectrometer in positive electrospray ionization (ESI) mode.
-
Employ targeted and untargeted data acquisition strategies. For untargeted analysis, use data-independent acquisition (DIA) or DDA. For targeted analysis, monitor for the specific m/z values of expected Guibourtinidol-nucleoside adducts.
4. Data Analysis:
-
Process the HRMS data by extracting ion chromatograms for the theoretical exact masses of the expected adducts (see table below).
-
A key diagnostic feature for deoxyribonucleoside adducts is the neutral loss of the deoxyribose sugar (116.0473 Da) upon fragmentation.[4][8] Screen the data for this characteristic neutral loss.
-
For candidate adducts, analyze the MS/MS spectra to confirm the fragmentation pattern, which should show the protonated modified nucleobase after the neutral loss of the deoxyribose moiety.
Quantitative Data Summary: Expected Guibourtinidol-DNA Adducts
| Nucleoside Adduct | Molecular Formula | Monoisotopic Mass (Da) |
| Guibourtinidol-dG | C₂₅H₂₇N₅O₈ | 525.1860 |
| Guibourtinidol-dA | C₂₅H₂₇N₅O₇ | 509.1911 |
| Guibourtinidol Quinone-dG | C₂₅H₂₅N₅O₈ | 523.1703 |
| Guibourtinidol Quinone-dA | C₂₅H₂₅N₅O₇ | 507.1754 |
Conclusion
The protocols detailed in this application note provide a robust framework for the sensitive and specific identification of Guibourtinidol adducts with proteins and DNA using high-resolution mass spectrometry. These methods are essential for understanding the mechanism of action and potential toxicity of Guibourtinidol and other flavonoids, thereby aiding in drug development and risk assessment. The high mass accuracy of modern HRMS instruments is critical for confident adduct identification in complex biological samples.
References
- 1. Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helper.ipam.ucla.edu [helper.ipam.ucla.edu]
- 8. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Guibourtinidol extraction?
Technical Support Center: Guibourtinidol Extraction
Welcome to the technical support center for Guibourtinidol extraction. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the yield of Guibourtinidol from its natural sources, such as Guibourtia tessmannii.
Frequently Asked Questions (FAQs)
Q1: What is Guibourtinidol and why is its extraction yield important?
Guibourtinidol is a flavan-3-ol, a type of flavonoid, found in plant species like Guibourtia tessmannii. Flavonoids are of significant interest in drug development due to their diverse pharmacological activities, including antioxidant and potential therapeutic effects. Maximizing the extraction yield of Guibourtinidol is crucial for ensuring a cost-effective and sustainable supply for research and development of new pharmaceuticals.
Q2: Which extraction methods are most effective for Guibourtinidol?
While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient for flavonoids like Guibourtinidol.[1] These advanced methods often result in higher yields in shorter extraction times.[1] Pressurized Liquid Extraction (PLE) is another powerful technique for efficiently extracting bioactive compounds from plant materials.[2]
Q3: What are the key parameters to optimize for improving Guibourtinidol yield?
The primary factors influencing the extraction yield of flavonoids include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[3] For methods like UAE, ultrasonic power is also a critical parameter.[4][5]
Q4: How does the choice of solvent affect extraction efficiency?
The polarity of the solvent is a critical factor.[6] Flavonoids, including Guibourtinidol, are typically extracted using polar solvents. Ethanol and methanol, often mixed with water, are commonly used.[7] The optimal ethanol concentration can vary depending on the specific plant material but often falls within the range of 50-80%.[4][8][9] The presence of water in the solvent can enhance extraction by increasing the permeability of the plant matrix.[10]
Q5: Can the physical state of the plant material impact the yield?
Yes, the particle size of the plant material is an important consideration. Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can enhance extraction efficiency.[11] However, excessively fine powders can sometimes lead to difficulties in filtration. Drying the plant material is also a common practice as it can prevent the degradation of thermolabile compounds and improve extraction efficiency.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Guibourtinidol | - Inappropriate solvent or solvent concentration.- Sub-optimal extraction temperature or time.- Incorrect solid-to-liquid ratio.- Inefficient extraction method.- Degradation of the target compound. | - Solvent Optimization: Experiment with different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 90%).[10] Consider the polarity of Guibourtinidol for solvent selection.- Parameter Adjustment: Optimize temperature and time based on literature for similar flavonoids. Generally, temperatures between 50-60°C are effective.[7][9] Extraction times can range from 15 to 60 minutes for UAE.[4][13]- Ratio Modification: Adjust the solid-to-liquid ratio. A common starting point is 1:20 to 1:40 (g/mL).[9][14]- Method Enhancement: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[1]- Prevent Degradation: Avoid excessively high temperatures or prolonged extraction times, which can lead to the degradation of flavonoids.[14][15] |
| Inconsistent Results Between Batches | - Variation in raw plant material (e.g., age, harvest time, drying process).- Inconsistent particle size of the ground material.- Fluctuations in extraction parameters (temperature, time). | - Standardize Material: Use plant material from the same source and harvest time if possible. Ensure a consistent drying and grinding process to achieve a uniform particle size.- Calibrate Equipment: Regularly calibrate temperature probes and timers on your extraction equipment.- Maintain Consistency: Strictly adhere to the optimized extraction protocol for all batches. |
| Difficulty Filtering the Extract | - Plant material is ground too finely.- Presence of mucilaginous compounds in the plant material. | - Optimize Particle Size: Use a sieve to ensure a consistent and appropriate particle size.- Pre-treatment: Consider a pre-treatment step to remove interfering substances if applicable.- Centrifugation: Use centrifugation to pellet the solid material before decanting or filtering the supernatant. |
| Co-extraction of Undesired Compounds | - Solvent is not selective enough.- Extraction conditions are too harsh. | - Solvent Selectivity: Test different solvent systems to find one that is more selective for Guibourtinidol.- Milder Conditions: Use lower temperatures and shorter extraction times to minimize the extraction of unwanted compounds.- Purification: Implement a post-extraction purification step, such as column chromatography or liquid-liquid extraction. |
Quantitative Data on Flavonoid Extraction Parameters
The following tables summarize optimal conditions for flavonoid extraction from various plant sources, which can serve as a starting point for optimizing Guibourtinidol extraction.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Flavonoids
| Plant Source | Optimal Ethanol Concentration (%) | Optimal Temperature (°C) | Optimal Time (min) | Optimal Solid-to-Liquid Ratio (g/mL) | Reference |
| Alfalfa | 52.14 | 62.33 | 57.08 | 1:57.16 | [8] |
| Eucommia ulmoides Leaves | 70 | - | 25 | 1:30 | [4] |
| Sophora japonica L. | 63.6 | 60 | 54.7 | 1:31.3 | [16] |
| Xanthoceras sorbifolia Bunge Flowers | 80 | 84 | 60 | 1:37 | [14] |
| Lactuca indica L. | 58.86 | - | 30 | 1:24.76 | [5] |
| Gossypium Hirsutum linn. Flowers | 75 | 53.35 | 120 | 1:24.63 | [9] |
Table 2: General Comparison of Extraction Methods for Flavonoids
| Extraction Method | Typical Temperature Range (°C) | Typical Extraction Time | Advantages | Disadvantages |
| Maceration | Room Temperature | Hours to Days | Simple, requires minimal equipment. | Time-consuming, lower efficiency.[17] |
| Soxhlet Extraction | Solvent Boiling Point | Hours | Continuous extraction, efficient for some compounds. | Requires thermally stable compounds, uses large solvent volumes.[12] |
| Ultrasound-Assisted Extraction (UAE) | 25 - 70 | 15 - 60 min | Fast, efficient, reduced solvent consumption.[8] | Can degrade some compounds at high power.[4] |
| Microwave-Assisted Extraction (MAE) | 50 - 100 | 5 - 30 min | Very fast, high efficiency. | Requires specialized equipment, potential for localized overheating. |
| Pressurized Liquid Extraction (PLE) | 50 - 200 | 5 - 20 min | Fast, efficient, uses less solvent.[2] | High initial equipment cost. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Guibourtinidol
This protocol is a general guideline based on optimized methods for flavonoid extraction.[4][5][8]
-
Sample Preparation:
-
Dry the plant material (e.g., Guibourtia tessmannii stem bark) at 50-60°C until a constant weight is achieved.[2]
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 50 mL flask.
-
Add the extraction solvent (e.g., 70% ethanol in water) at a solid-to-liquid ratio of 1:30 (g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 250 W), temperature (e.g., 60°C), and extraction time (e.g., 30 minutes).[4]
-
Begin sonication.
-
-
Separation and Recovery:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.
-
The resulting extract can be analyzed for Guibourtinidol content or subjected to solvent evaporation for yield determination.
-
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. Development of an Innovative Pressurized Liquid Extraction Procedure by Response Surface Methodology to Recover Bioactive Compounds from Carao Tree Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bohrium.com [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Extraction Technique on the Content and Antioxidant Activity of Flavonoids from Gossypium Hirsutum linn. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 11. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.) [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. e3s-conferences.org [e3s-conferences.org]
Overcoming co-elution of flavonoids during Guibourtinidol purification.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the co-elution of flavonoids during the purification of Guibourtinidol, a common challenge for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Guibourtinidol and why is its purification challenging?
Guibourtinidol is a flavan-3-ol, a type of flavonoid with recognized antioxidant properties. Its purification is often complicated by the presence of other structurally similar flavonoids in the plant source material. These related compounds, such as catechins, epicatechins, and other proanthocyanidins, have very similar polarities and chromatographic behaviors, leading to a common issue known as co-elution.
Q2: What is co-elution in the context of chromatography?
Co-elution occurs when two or more different compounds elute from a chromatography column at the same time, resulting in overlapping peaks and an impure final product.[1] This is a frequent problem when purifying components from complex biological mixtures, where many compounds share similar chemical properties.[1] Resolving co-elution is essential for accurate quantification and for obtaining a pure compound for further analysis.[1]
Q3: What are the initial signs of a co-elution problem with my Guibourtinidol sample?
The primary indicators of co-elution during HPLC analysis are:
-
Poorly resolved peaks: The peak corresponding to Guibourtinidol may appear broad, asymmetrical, or have a "shoulder," suggesting the presence of a hidden overlapping peak.
-
Inconsistent purity analysis: Subsequent analysis of the collected fraction (e.g., by mass spectrometry) may reveal the presence of multiple compounds despite a single chromatographic peak.
-
Variable bioactivity results: Impure fractions containing multiple flavonoids can lead to inconsistent or misleading results in biological assays.
Q4: Can I resolve co-elution without changing my HPLC column?
Yes, in many cases, co-elution can be overcome by systematically modifying the mobile phase conditions.[1] This includes adjusting the solvent composition, changing the pH, or altering the gradient slope. These modifications can change the selectivity of the separation, allowing the compounds to be resolved.
Troubleshooting Guide: Overcoming Co-elution
This section provides specific troubleshooting steps for when you have identified a co-elution issue during the preparative HPLC purification of Guibourtinidol.
Problem: My Guibourtinidol peak is broad and asymmetrical, suggesting a co-eluting impurity.
Solution 1: Modify the Mobile Phase Gradient
A shallow gradient is often more effective at separating compounds with similar polarities. If your current gradient is too steep, compounds will not have sufficient time to interact differently with the stationary phase.
-
Action: Decrease the rate of change of your organic solvent over time. For example, if you are running a gradient from 20% to 70% acetonitrile over 20 minutes, try extending the gradient to 40 minutes or longer. This allows for better separation of closely eluting compounds.
Solution 2: Adjust Mobile Phase Composition and pH
The choice of organic solvent and the pH of the aqueous phase can significantly impact selectivity.
-
Action 1 (Solvent Change): If you are using methanol, try substituting it with acetonitrile, or vice-versa. These solvents have different selectivities for flavonoids and may resolve previously overlapping peaks.
-
Action 2 (pH Adjustment): Flavonoids contain phenolic hydroxyl groups, and their ionization state is pH-dependent. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase is a common practice.[2][3] This suppresses the ionization of phenolic groups, leading to sharper peaks and potentially altered elution times that can resolve co-elution.
Problem: I have optimized my mobile phase, but co-elution persists.
Solution 3: Change the Stationary Phase
If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.
-
Action: Switch to a column with a different stationary phase. If you are using a standard C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These phases offer different separation mechanisms (e.g., π-π interactions) that can be highly effective for separating aromatic flavonoids.
Solution 4: Reduce the Column Temperature
-
Action: Lowering the column temperature (e.g., from 30°C to 20°C) can sometimes improve the separation of closely related compounds by increasing the interaction time with the stationary phase.[2][3]
Data Presentation: HPLC Parameter Modification
The following table summarizes key HPLC parameters that can be adjusted to resolve the co-elution of flavonoids.
| Parameter | Standard Condition (Example) | Modified Condition for Better Resolution | Rationale |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Suppresses ionization of phenolic groups, leading to sharper peaks and improved retention.[2][3] |
| Mobile Phase B | Acetonitrile | Methanol | Changes solvent selectivity, which can alter the elution order and resolve co-eluting compounds. |
| Gradient Elution | 20-80% B in 20 min | 20-50% B in 40 min (Shallow Gradient) | Increases the separation window for compounds with similar polarities.[2] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Decreasing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time. |
| Column Temperature | 30°C | 25°C or 20°C | Lower temperatures can enhance interactions with the stationary phase, sometimes improving separation.[3] |
| Stationary Phase | C18 (Reversed-Phase) | Phenyl-Hexyl or PFP | Provides alternative separation mechanisms (e.g., π-π interactions) for aromatic compounds like flavonoids. |
Experimental Protocols
Protocol 1: General Purification Workflow for Guibourtinidol
This protocol outlines a general strategy from crude extract to a semi-purified fraction ready for preparative HPLC.
-
Crude Extraction: Extract the dried and powdered plant material (e.g., from Guibourtia species) with an 80% aqueous methanol or ethanol solution using ultrasonication or maceration.[4][5]
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure to remove the organic solvent. Partition the resulting aqueous suspension successively with solvents of increasing polarity, such as n-hexane, chloroform, and finally ethyl acetate. Flavonoids like Guibourtinidol are typically enriched in the ethyl acetate fraction.
-
Initial Chromatographic Cleanup:
-
Load the dried ethyl acetate fraction onto a macroporous resin column.[6]
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the flavonoid-rich fraction with 30-60% aqueous ethanol.[5][6]
-
Alternatively, use Sephadex LH-20 column chromatography with methanol as the mobile phase to separate compounds based on molecular size and polarity.[7][8]
-
-
HPLC Analysis: Analyze the resulting semi-purified fraction using an analytical HPLC-UV/DAD system to identify the peak corresponding to Guibourtinidol and assess its purity and the presence of co-eluting contaminants.
Protocol 2: Preparative HPLC for Final Purification
This protocol details the final purification step.
-
Sample Preparation: Dissolve the semi-purified, flavonoid-rich fraction in the initial mobile phase solvent at a concentration of approximately 30 mg/mL.[2] Filter the solution through a 0.45 µm syringe filter.
-
Column and Conditions:
-
Column: Use a preparative C18 column (e.g., 250 mm × 10.0 mm, 5 µm).[2]
-
Mobile Phase: Start with a binary gradient of 0.1% aqueous formic acid (Solvent A) and methanol or acetonitrile (Solvent B).
-
Gradient Program: Begin with a shallow gradient based on analytical HPLC results (e.g., 15-30% B over 30 minutes).
-
Flow Rate: Set a flow rate appropriate for the column size (e.g., 4-5 mL/min).[2]
-
Detection: Monitor the effluent at a wavelength where flavonoids absorb strongly, typically around 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the target Guibourtinidol peak.
-
Purity Verification: Analyze the collected fractions using analytical HPLC to confirm purity. Combine fractions that meet the required purity level and evaporate the solvent under reduced pressure to obtain the purified Guibourtinidol.
Visualizations
Caption: Workflow for Guibourtinidol purification from crude extract to pure compound.
Caption: Decision tree for troubleshooting flavonoid co-elution during HPLC.
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 5. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
Troubleshooting poor resolution in the HPLC analysis of Guibourtinidol.
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Guibourtinidol and related flavan-3-ols. The content is tailored for researchers, scientists, and drug development professionals aiming to resolve poor chromatographic resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of poor resolution in the HPLC analysis of Guibourtinidol?
Poor resolution in HPLC, where peaks are not well separated, is typically a result of issues related to column efficiency, analyte retention, or the selectivity of the chromatographic system.[1][2] The main factors can be broken down into three categories: peak broadening, peak tailing, and insufficient peak separation (co-elution). Each of these issues can stem from problems with the mobile phase, the column itself, the instrument, or the sample.[3][4]
Q2: My Guibourtinidol peak is tailing. What are the likely causes and solutions?
Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a common problem when analyzing polar compounds like Guibourtinidol.[5] It compromises resolution and quantification accuracy.[6]
-
Cause 1: Secondary Interactions: Guibourtinidol, with its multiple hydroxyl groups, is prone to secondary interactions with active sites on the stationary phase, particularly residual silanol groups on silica-based C18 columns.[5][6] These interactions cause a portion of the analyte molecules to lag behind, resulting in a tail.[5]
-
Solution: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) by adding an acid modifier like formic acid or phosphoric acid.[5][7] This protonates the silanol groups, minimizing their interaction with the polar analyte. Using a highly deactivated, end-capped column can also significantly reduce these secondary interactions.[5][8]
-
-
Cause 2: Column Contamination or Degradation: Accumulation of strongly retained sample components at the column inlet can distort peak shape.[9][10] A void or channel in the packed bed is another common cause.[7][9]
-
Cause 3: Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[7][9]
Q3: My peaks are broad instead of sharp. How can I improve this?
Broad peaks lead directly to poor resolution and reduced sensitivity. This issue, known as band broadening, can originate from multiple sources.
-
Cause 1: Mismatched Injection Solvent: Injecting the sample in a solvent that is significantly stronger (i.e., higher elution strength) than the initial mobile phase can cause the analyte band to spread before it reaches the column, resulting in broad peaks.[7][11]
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, often asymmetrical peaks.[6][10]
-
Solution: Reduce the injection volume or dilute the sample.[10]
-
-
Cause 3: Sub-optimal Flow Rate: The mobile phase flow rate affects the time available for analyte diffusion and mass transfer, influencing peak width.
-
Solution: Optimize the flow rate. Lowering the flow rate often increases efficiency and sharpens peaks, though it extends the run time.[14]
-
-
Cause 4: High Extra-Column Volume: As with peak tailing, excessive volume in tubing and connections contributes to peak broadening.[13]
-
Solution: Use shorter, narrower tubing and ensure fittings are correctly installed to minimize dead volume.[7]
-
Q4: Guibourtinidol is co-eluting with another compound. How can I improve separation?
When two peaks overlap, the primary goal is to alter the selectivity (α) of the system, which is a measure of the relative retention of the two compounds.[2][15]
-
Solution 1: Modify Mobile Phase Composition: This is the most powerful tool for changing selectivity.[2]
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol or vice versa. The different solvent properties can alter interactions with the analyte and stationary phase, changing elution order and improving separation.
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH can dramatically alter retention times and selectivity.
-
Modify Gradient Slope: A shallower gradient (slower increase in organic solvent) increases the separation time between peaks, which can resolve closely eluting compounds.[12]
-
-
Solution 2: Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry can provide the necessary selectivity.
-
Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) which offers different types of interactions. For highly polar compounds like proanthocyanidins, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase.[16]
-
-
Solution 3: Adjust Temperature: Increasing the column temperature can improve separation efficiency by reducing mobile phase viscosity.[14] However, be cautious as high temperatures can degrade thermolabile compounds.[14]
Data Presentation
For successful separation of Guibourtinidol and related compounds, careful selection of HPLC parameters is crucial. The tables below summarize typical starting conditions for method development.
Table 1: Example HPLC Method Parameters for Flavan-3-ol Analysis
| Parameter | Recommended Setting | Purpose |
| Column | C18, 150-250 mm x 4.6 mm, < 5 µm | Standard for reversed-phase separation of non-polar to moderately polar compounds.[14][17] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acid modifier to control silanol interactions and improve peak shape.[18] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution. Acetonitrile often provides sharper peaks. |
| Gradient | 5-40% B over 30-40 minutes | A shallow gradient is often required to separate complex mixtures of flavonoids. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for a 4.6 mm ID column; can be optimized for resolution.[14][17] |
| Column Temp. | 25 - 40 °C | Higher temperatures can decrease viscosity and improve peak shape.[14][17] |
| Detection | UV at 280 nm or Fluorescence | Flavonoids have a characteristic absorbance around 280 nm.[19][20] Fluorescence offers higher sensitivity.[19] |
| Injection Vol. | 5 - 20 µL | Should be minimized to prevent band broadening.[13] |
Experimental Protocols
General Protocol for HPLC Analysis of Guibourtinidol
This protocol provides a starting point for the analysis of Guibourtinidol in purified samples or plant extracts.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of HPLC-grade formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane and degas thoroughly.
-
Prepare Mobile Phase B: Add 1.0 mL of HPLC-grade formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Dissolve the Guibourtinidol standard or extract in a solvent that matches the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
The final concentration should be within the linear range of the detector (e.g., 10-100 µg/mL).[17]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
-
-
Instrument Setup and Execution:
-
Install a suitable reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature (e.g., 30 °C).[17]
-
Set the detector wavelength to 280 nm.
-
Inject the prepared sample (e.g., 10 µL).
-
Run the gradient program as defined in your method.
-
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and solving poor resolution in your HPLC analysis.
Caption: A workflow for troubleshooting poor HPLC resolution.
Factors Influencing HPLC Resolution
Resolution in HPLC is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k). This diagram shows how experimental parameters affect these factors.
Caption: Key factors and parameters that control HPLC resolution.
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. chromtech.com [chromtech.com]
- 3. chromacademy.com [chromacademy.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. mastelf.com [mastelf.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 13. agilent.com [agilent.com]
- 14. mastelf.com [mastelf.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Strategies to prevent the degradation of Guibourtinidol during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Guibourtinidol during storage.
Frequently Asked Questions (FAQs)
Q1: What is Guibourtinidol and why is its stability during storage a concern?
A1: Guibourtinidol is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Like many flavonoids, Guibourtinidol is susceptible to degradation when exposed to certain environmental factors, which can alter its chemical structure and potentially reduce its biological activity.[1][2] Ensuring its stability during storage is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that can cause Guibourtinidol degradation?
A2: The main factors that can lead to the degradation of flavonoids like Guibourtinidol are exposure to light (photodegradation), oxygen (oxidation), high temperatures, and suboptimal pH levels.[1] The presence of certain enzymes can also lead to enzymatic hydrolysis if not properly handled.[3][4]
Q3: How can I visually detect if my Guibourtinidol sample has degraded?
A3: Visual signs of degradation can include a change in the color or clarity of a Guibourtinidol solution. For solid samples, discoloration or changes in powder consistency may be observed. However, significant degradation can occur without obvious visual cues. Therefore, analytical methods are recommended for a definitive assessment of stability.
Q4: What are the common degradation products of flavonoids like Guibourtinidol?
A4: Degradation of flavonoids can result in a variety of products depending on the degradation pathway. Oxidation can lead to the formation of quinone-type structures and further polymerization into brown pigments.[5] Hydrolysis, on the other hand, can cleave glycosidic bonds, resulting in the corresponding aglycone and sugar moieties.[3][6] Photodegradation can lead to complex structural rearrangements and fragmentation of the flavonoid molecule.[7][8]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues related to Guibourtinidol degradation.
Issue 1: Rapid Loss of Potency or Activity in Biological Assays
-
Potential Cause: Degradation of Guibourtinidol in the stock solution or during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Was the stock solution freshly prepared?
-
How was the stock solution stored (temperature, light exposure, solvent)?
-
Recommendation: Prepare fresh stock solutions for critical experiments. If storing, aliquot and store at -20°C or -80°C in the dark, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
-
Assess Experimental Conditions:
-
Is the experimental buffer at a pH that might promote degradation? Flavonoids can be unstable at alkaline pH.
-
Is the experiment conducted under bright light for extended periods?
-
Does the experimental medium contain oxidizing agents or enzymes that could degrade Guibourtinidol?
-
Recommendation: Whenever possible, perform experiments under subdued light. Degas buffers to remove dissolved oxygen. Consider the addition of a co-solvent or antioxidant if compatible with the assay.
-
-
Issue 2: Inconsistent Results Between Experimental Batches
-
Potential Cause: Variable degradation of Guibourtinidol between different batches of stock solutions or different storage times.
-
Troubleshooting Steps:
-
Standardize Storage Protocol:
-
Implement a strict, standardized protocol for the preparation and storage of all Guibourtinidol stock solutions. This includes using the same solvent, concentration, storage temperature, and container type (e.g., amber vials).
-
-
Perform Quality Control on New Batches:
-
Before use, analyze the purity and concentration of a newly prepared stock solution using a suitable analytical method like HPLC-UV.
-
Recommendation: Establish an internal quality control procedure to check the integrity of Guibourtinidol stocks periodically.
-
-
Issue 3: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze the Degradation Profile:
-
Implement Preventative Measures based on the Degradation Pathway:
-
If oxidative degradation is suspected (often indicated by the formation of quinones), store samples under an inert atmosphere and consider adding antioxidants.[11][12]
-
If hydrolysis is occurring (cleavage of sugar moieties), ensure storage conditions are anhydrous and control the pH.[4][13]
-
If photodegradation is the issue, protect the sample from light at all stages of handling and storage.[1][7]
-
Recommendation: A forced degradation study can be beneficial to proactively identify potential degradation products and pathways.[14][15]
-
-
Quantitative Data Summary
The stability of flavonoids is influenced by several factors. The following table summarizes these factors, with generalized recommendations applicable to Guibourtinidol based on studies of similar compounds.
| Factor | Condition | Impact on Stability | Recommendation |
| Temperature | High Temperature | Increased degradation rate | Store at low temperatures (-20°C or -80°C for long-term). |
| Light | UV or Visible Light | Promotes photodegradation | Store in amber vials or protect from light with aluminum foil. |
| Oxygen | Presence of Oxygen | Leads to oxidative degradation | Store under an inert atmosphere (N₂ or Ar); use degassed solvents. |
| pH | Alkaline pH (>7) | Can catalyze hydrolysis and oxidation | Store in neutral or slightly acidic conditions (pH 4-6). |
| Solvent | Protic Solvents (e.g., water, methanol) | Can participate in hydrolysis and photodegradation | For long-term storage, consider aprotic solvents like DMSO or ethanol if compatible. Store as a dry powder when possible. |
| Enzymes | Glycosidases, Oxidases | Can catalyze enzymatic degradation | Use purified samples and sterile, enzyme-free solutions. |
Experimental Protocols
Protocol 1: Assessment of Guibourtinidol Stability by HPLC-UV
This protocol outlines a method to monitor the stability of Guibourtinidol under various storage conditions.
-
Preparation of Guibourtinidol Stock Solution:
-
Accurately weigh a known amount of Guibourtinidol powder.
-
Dissolve in a suitable solvent (e.g., methanol, ethanol, or DMSO) to a final concentration of 1 mg/mL.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several amber HPLC vials.
-
Expose the vials to different conditions to be tested (e.g., 4°C, room temperature, 40°C; light vs. dark).
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid analysis. The exact gradient will need to be optimized for Guibourtinidol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of Guibourtinidol (typically in the range of 280-370 nm for flavonoids).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Analyze the samples at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Monitor the peak area of Guibourtinidol over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of Guibourtinidol remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Major degradation pathways for flavonoids like Guibourtinidol.
Caption: Experimental workflow for a Guibourtinidol stability study.
Caption: Troubleshooting decision tree for Guibourtinidol degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry [mdpi.com]
- 11. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing mobile phase for better separation of Guibourtinidol isomers.
Technical Support Center: Guibourtinidol Isomer Separation
Welcome to the technical support center for the chromatographic separation of Guibourtinidol isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mobile phase for better separation and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are Guibourtinidol isomers and why are they difficult to separate?
Guibourtinidol is a flavan-3-ol, a type of flavonoid, with the chemical formula C15H14O4[1]. Its structure contains multiple stereocenters, which means it can exist as different stereoisomers. These isomers can be either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images)[2][3][4].
The separation challenge arises because isomers, particularly enantiomers, have identical physical and chemical properties such as molecular weight, solubility, and polarity[5]. This makes it difficult to resolve them using standard chromatographic techniques without specialized methods. Diastereomers have different physical properties and are generally easier to separate than enantiomers, but they can still co-elute if chromatographic conditions are not optimal[6][7].
Q2: What is the most common chromatographic technique for separating flavonoid isomers like Guibourtinidol?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the separation of flavonoid isomers[8]. This technique typically employs a nonpolar stationary phase (like a C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol[8].
Q3: What is a good starting mobile phase for separating Guibourtinidol isomers?
A common starting point for separating flavonoid isomers is a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier.
-
Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.
A typical acidic modifier is 0.1% (v/v) formic acid or acetic acid[8][9]. The acid helps to suppress the ionization of phenolic hydroxyl groups on the flavonoid structure, which results in sharper peaks and more reproducible retention times.
Q4: Should I use an isocratic or gradient elution?
For separating a complex mixture of isomers or if the isomers have significantly different polarities, a gradient elution is generally preferred. A gradient allows for the separation of compounds with a wide range of polarities in a reasonable timeframe and often yields sharper peaks. An isocratic elution (constant mobile phase composition) can be effective if the isomers have very similar retention times and a suitable mobile phase composition that provides adequate resolution has been identified. Isocratic methods are often simpler and more robust for routine analysis once developed.
Q5: How do I choose between acetonitrile and methanol as the organic solvent?
Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. The choice can significantly impact selectivity:
-
Acetonitrile generally has a lower viscosity, which results in lower backpressure. It can offer different selectivity compared to methanol due to its different interaction mechanisms (dipole-dipole vs. hydrogen bonding).
-
Methanol is a protic solvent and can engage in hydrogen bonding interactions, which can be advantageous for separating certain flavonoids.
It is often beneficial to screen both solvents during method development to see which provides better resolution for the specific Guibourtinidol isomers.
Troubleshooting Guide
Q1: My Guibourtinidol isomer peaks are co-eluting or have very poor resolution. What should I do?
Poor resolution is a common issue when separating closely related isomers[10]. Here are several steps to troubleshoot this problem, starting with the mobile phase:
-
Adjust Solvent Strength:
-
For RP-HPLC: Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve the separation between peaks. Make small, incremental changes (e.g., 2-5%) to observe the effect.
-
-
Optimize the Gradient Slope (for gradient elution):
-
A shallower gradient (i.e., increasing the percentage of organic solvent more slowly over a longer time) can significantly improve the resolution of closely eluting peaks.
-
-
Change the Organic Solvent:
-
If you are using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent type alters the selectivity of the separation, which can resolve co-eluting peaks.
-
-
Modify Mobile Phase pH:
-
Adding a small amount of acid (e.g., 0.1% formic acid) is standard practice. You can try slightly adjusting the pH. For ionizable compounds, small changes in pH can significantly impact selectivity[11].
-
-
Lower the Temperature:
If mobile phase optimization is insufficient, consider changing the stationary phase (e.g., trying a different type of C18 column or a phenyl-hexyl column)[10].
Q2: The peaks for my isomers are broad or show tailing. How can I improve the peak shape?
Poor peak shape can be caused by several factors related to the mobile phase and column interactions.
-
Check Mobile Phase pH: Unwanted interactions between ionizable analytes and the silica support of the column are a common cause of tailing. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic acid) to keep the phenolic hydroxyl groups of Guibourtinidol in their protonated state.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents. Impurities can interfere with the separation and cause peak distortion[13].
-
Consider Additives: If tailing is due to interaction with residual silanols on the stationary phase, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase, but this is often not compatible with MS detection.
-
Reduce Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks[11]. Try diluting your sample and injecting a smaller volume.
Q3: My retention times are drifting between runs. What could be the cause?
Retention time instability is often due to a lack of equilibrium in the HPLC system or changes in the mobile phase[14].
-
Ensure Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient elution. A common practice is to flush the column for 10-15 column volumes.
-
Properly Prepare and Degas Mobile Phase: Mobile phases should be freshly prepared. Dissolved gases in the mobile phase can cause pump-related issues and lead to retention time variability[14]. Degas the mobile phase before use.
-
Control Column Temperature: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can cause retention times to shift[14].
-
Check for Leaks: Inspect the system for any leaks, as this can affect the flow rate and pressure, leading to inconsistent retention times.
Experimental Protocols
Protocol: RP-HPLC Method Development for Guibourtinidol Isomer Separation
This protocol outlines a systematic approach to developing a separation method for Guibourtinidol isomers using RP-HPLC with UV detection.
-
Initial System Setup:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Detector: Set the UV detector to the maximum absorbance wavelength for Guibourtinidol (typically around 280 nm for flavan-3-ols).
-
Flow Rate: Begin with a flow rate of 1.0 mL/min[8].
-
Temperature: Set the column oven to 40°C[8].
-
Injection Volume: Use a low injection volume (e.g., 5-10 µL) to avoid column overload.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Initial Gradient Run (Scouting Gradient):
-
Perform a fast gradient to determine the approximate elution conditions for the isomers.
-
Example Gradient:
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B
-
22-25 min: 90% B
-
25-27 min: 90% to 10% B
-
27-35 min: 10% B (Re-equilibration)
-
-
-
Gradient Optimization:
-
Based on the scouting run, identify the percentage of mobile phase B where the isomers begin to elute.
-
Design a new, shallower gradient around this elution window.
-
Example Optimized Gradient: If isomers eluted around 30-40% B in the scouting run:
-
0-2 min: 20% B
-
2-15 min: 20% to 50% B
-
15-17 min: 50% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 20% B
-
22-30 min: 20% B (Re-equilibration)
-
-
Continue to adjust the gradient slope and time to maximize the resolution between the isomer peaks.
-
-
Further Optimization (if needed):
-
Solvent Type: Repeat the optimization process using methanol as mobile phase B to see if it provides better selectivity.
-
Temperature: Analyze the sample at different temperatures (e.g., 30°C, 40°C, 50°C) to evaluate the effect on resolution.
-
pH/Additive: If peak shape is poor, ensure the acidic modifier is effective. Using a different acid (e.g., acetic acid) may slightly alter selectivity.
-
Reference Data: HPLC Conditions for Flavonoid Isomer Separation
The following table summarizes conditions from published methods for separating flavonoid isomers, which can serve as a useful reference for developing a method for Guibourtinidol.
| Compound Class | Column | Mobile Phase | Elution Mode & Conditions | Flow Rate | Temp. | Ref. |
| Flavone C-Glycosides | C18 (150 x 4.6 mm, 3.5 µm) | A: 0.1% Formic acid in Water/Methanol (95:5) B: Acetonitrile | Isocratic: 12% B | 1.2 mL/min | N/A | [9] |
| Flavonoid Glycosides | C18 (Sub-2 µm) | A: Water with acid B: Acetonitrile with acid | Gradient | N/A | 37°C | [12] |
| Flavone & Flavonol Glycosides | C18 | A: 0.1% Acidic Water B: Acetonitrile | Gradient | 1.0 mL/min | 40°C | [8] |
| Catechins | Platinum EPS C18 (53 x 7 mm, 3 µm) | Water and Acetonitrile | Isocratic (multiple ratios tested) | 2.0 mL/min | 30°C | [15] |
Visual Guides
Caption: Workflow for troubleshooting poor resolution of Guibourtinidol isomers.
Caption: Hypothetical differential effects of Guibourtinidol isomers on the NF-κB signaling pathway.
References
- 1. Guibourtinidol | C15H14O4 | CID 9878329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Solving Common Errors in HPLC [omegascientific.com.sg]
- 11. uhplcs.com [uhplcs.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ijnrd.org [ijnrd.org]
- 15. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS quantification of Guibourtinidol.
Welcome to the technical support center for the LC-MS/MS quantification of Guibourtinidol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of Guibourtinidol?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, Guibourtinidol.[1] In biological samples such as plasma or serum, this includes proteins, lipids (like phospholipids), salts, and metabolites.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of Guibourtinidol in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][4][5] This interference can compromise the accuracy, precision, and sensitivity of the quantification, ultimately leading to unreliable results.[3][4]
Q2: How can I detect the presence of matrix effects in my Guibourtinidol assay?
A2: Several methods can be employed to assess matrix effects. A common approach is the post-extraction spike method.[6] This involves comparing the peak area of Guibourtinidol in a standard solution to the peak area of Guibourtinidol spiked into a blank matrix sample that has undergone the entire extraction procedure.[6] A significant difference between these responses indicates the presence of matrix effects.[3] Another qualitative method is post-column infusion, where a constant flow of Guibourtinidol solution is introduced into the mass spectrometer after the analytical column.[3][7] Injection of an extracted blank matrix will show a suppression or enhancement of the constant signal at retention times where matrix components elute.[3]
Q3: What is the most effective way to minimize matrix effects?
A3: While several strategies exist, optimizing the sample preparation procedure is generally the most effective way to reduce matrix effects.[1][2] The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and more advanced methods like HybridSPE-Phospholipid, which specifically targets phospholipids, are highly effective.[1][2]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[4][7] However, this strategy is only feasible if the concentration of Guibourtinidol in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[3][4][7] For trace-level analysis, dilution may compromise the sensitivity of the assay.
Q5: How do internal standards help in addressing matrix effects?
A5: Internal standards (IS) are crucial for compensating for matrix effects that cannot be completely eliminated through sample preparation.[1] An ideal IS is a stable isotope-labeled (SIL) version of Guibourtinidol. A SIL-IS co-elutes with Guibourtinidol and experiences similar ionization suppression or enhancement.[1][4] By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of Guibourtinidol quantification in plasma samples. | Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples. Phospholipids are a common cause of irreproducible results. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or a specific phospholipid removal technique (e.g., HybridSPE).[1] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects as Guibourtinidol, allowing for reliable correction.[4] 3. Optimize Chromatography: Modify the LC gradient to better separate Guibourtinidol from co-eluting matrix components.[1] |
| Low signal intensity (ion suppression) for Guibourtinidol. | Co-elution of Matrix Components: Endogenous compounds, particularly phospholipids in plasma, are notorious for causing ion suppression.[3] | 1. Enhance Sample Preparation: Use Liquid-Liquid Extraction (LLE) or SPE to remove interfering substances.[1][2] 2. Chromatographic Separation: Adjust the mobile phase composition or gradient to shift the retention time of Guibourtinidol away from the region where most matrix components elute.[4] 3. Check for Phospholipid Co-elution: Monitor for characteristic phospholipid MRM transitions to see if they overlap with the Guibourtinidol peak. |
| High signal intensity (ion enhancement) for Guibourtinidol. | Co-eluting Matrix Components: Some matrix components can facilitate the ionization of Guibourtinidol, leading to an artificially high signal. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of the enhancing components.[7] 2. Improve Chromatographic Resolution: Optimize the LC method to separate Guibourtinidol from the enhancing compounds.[1] |
| Inconsistent results when using matrix-matched calibrators. | Variability in the Blank Matrix: The "blank" matrix used for calibration standards may not accurately reflect the matrix of all study samples. | 1. Pool Blank Matrix: Create a pooled batch of blank matrix from multiple sources to average out individual variations. 2. Use a Surrogate Matrix: If a consistent blank matrix is unavailable, a surrogate matrix that is free of interferences can be used.[7] 3. Employ the Standard Addition Method: This involves adding known amounts of Guibourtinidol to aliquots of the actual sample to create a calibration curve within each sample's unique matrix.[4] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare Guibourtinidol Standard Solution: Prepare a solution of Guibourtinidol in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL). This is Sample A .
-
Process Blank Matrix: Extract a sample of the blank biological matrix (e.g., human plasma) using your established sample preparation protocol (e.g., protein precipitation).
-
Spike Blank Matrix Post-Extraction: To the extracted blank matrix from step 2, add the Guibourtinidol standard solution to achieve the same final concentration as in Sample A. This is Sample B .
-
Analysis: Analyze both Sample A and Sample B via LC-MS/MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Sample B / Peak Area of Sample A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Guibourtinidol
This is a general protocol and should be optimized for Guibourtinidol and the specific SPE cartridge used.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid).
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute Guibourtinidol with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: General workflow for LC-MS/MS analysis with matrix effect mitigation.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guibourtinidol Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Guibourtinidol for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Guibourtinidol and why is its solubility a concern for in vitro assays?
Guibourtinidol is a flavan-3-ol, a type of flavonoid compound.[1] Like many polyphenolic compounds, Guibourtinidol has low aqueous solubility, which can pose a significant challenge for in vitro studies. Poor solubility can lead to compound precipitation in cell culture media, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the general solubility characteristics of Guibourtinidol?
While specific quantitative solubility data for Guibourtinidol is limited in publicly available literature, as a flavan-3-ol, it is expected to be poorly soluble in water.[2] Flavan-3-ols and their polymers, proanthocyanidins, are generally soluble in polar organic solvents.[2][3]
Q3: What are the recommended starting solvents for dissolving Guibourtinidol?
Based on the properties of related compounds, the following solvents are recommended for creating a stock solution of Guibourtinidol:
-
Dimethyl Sulfoxide (DMSO): Widely used as a solvent for water-insoluble compounds in biological assays.[4]
-
Ethanol: A polar protic solvent that can be effective for dissolving flavonoids.
-
Methanol: Another polar protic solvent that often provides good solubility for flavonoids.
It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be serially diluted into the aqueous assay buffer or cell culture medium to achieve the desired final concentration.
Q4: What is the maximum recommended final concentration of organic solvents in my in vitro assay?
The final concentration of the organic solvent in the assay should be kept to a minimum to avoid solvent-induced cellular toxicity or artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5%, and preferably below 0.1%.[5] The tolerance for other solvents like ethanol can vary depending on the cell type and assay duration. It is always recommended to perform a solvent toxicity control experiment.
Troubleshooting Guides
Issue 1: Guibourtinidol precipitates out of solution when added to my aqueous assay buffer or cell culture medium.
Possible Causes and Solutions:
| Cause | Solution |
| Final concentration exceeds solubility limit. | Decrease the final concentration of Guibourtinidol in the assay. Determine the kinetic solubility in your specific medium beforehand. |
| High percentage of aqueous solution. | Increase the percentage of co-solvent in the final solution, while staying within the tolerated limits for your cells. |
| pH of the medium. | The solubility of some flavonoids can be pH-dependent. Experiment with slight adjustments to the buffer pH, if your assay permits, to see if it improves solubility. |
| Interaction with media components. | Serum proteins in cell culture media can sometimes bind to polyphenols, affecting their availability.[6] Consider reducing the serum concentration or using a serum-free medium for a short duration if your experiment allows. |
| Temperature. | Ensure the temperature of your solutions is consistent. Some compounds are less soluble at lower temperatures. |
Issue 2: I am observing cellular toxicity that may not be related to the activity of Guibourtinidol.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent toxicity. | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) to determine if the observed toxicity is due to the solvent itself. Reduce the final solvent concentration if necessary. |
| Compound degradation. | Flavonoids can be unstable under certain conditions (e.g., light exposure, high pH). Prepare fresh stock solutions and protect them from light. |
| Insoluble compound aggregates. | Precipitated compound can cause physical stress to cells. Visually inspect your wells for any signs of precipitation. If present, refer to the troubleshooting guide for precipitation. |
Experimental Protocols
Protocol 1: Preparation of Guibourtinidol Stock Solution
-
Weighing: Accurately weigh the desired amount of Guibourtinidol powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of your chosen solvent (e.g., DMSO, ethanol, or methanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Sterilization: If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Protocol for In Vitro Antioxidant Assay (DPPH Radical Scavenging Activity)
This is a general protocol and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of your Guibourtinidol stock solution in methanol.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of your Guibourtinidol dilutions, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
-
Protocol 3: General Protocol for In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This is a general protocol and may need to be optimized.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA) and your desired concentrations of Guibourtinidol.
-
A known anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.
-
A control group without the test compound should be included.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
-
Measurement:
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of inhibition of protein denaturation can be calculated using the following formula:
-
Potential Signaling Pathways Modulated by Guibourtinidol
Based on studies of closely related flavan-3-ols, Guibourtinidol may modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.[7][8] Further experimental validation is required to confirm the specific effects of Guibourtinidol.
Caption: Potential signaling pathways modulated by Guibourtinidol.
Experimental Workflow for Solubility Assessment
The following workflow outlines a systematic approach to determining the optimal solvent and concentration for your in vitro experiments with Guibourtinidol.
Caption: Workflow for assessing Guibourtinidol solubility.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Flavan-3-ols and Vascular Health: Clinical Evidence and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Guibourtinidol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Guibourtinidol.
Frequently Asked Questions (FAQs)
Q1: What is Guibourtinidol and from what natural sources is it typically extracted?
Guibourtinidol is a flavan-3-ol, a type of flavonoid.[1] It can be found in the heartwood of plant species such as Cassia abbreviata.[1] As a flavonoid, it is part of a larger class of polyphenolic secondary metabolites found in plants.
Q2: What are the primary challenges in the large-scale purification of Guibourtinidol?
The large-scale purification of Guibourtinidol, like other flavonoids and proanthocyanidins, presents several challenges:
-
Complex Feedstock: Crude plant extracts are complex mixtures containing numerous other compounds such as proteins, carbohydrates, pigments, and other flavonoids with similar structures, which can interfere with purification.[2]
-
Co-extraction of Impurities: Solvents used for extraction can also solubilize undesirable compounds, increasing the purification burden.
-
Degradation: Flavonoids can be sensitive to heat, light, oxygen, and pH changes, potentially leading to degradation during processing.[2]
-
Solubility Issues: Guibourtinidol's solubility can vary significantly with the solvent system, impacting both extraction efficiency and chromatographic performance.
-
Scalability of Purification Techniques: Methods that work well at the lab scale, such as high-performance liquid chromatography (HPLC), may not be economically viable or easily scalable for industrial production.
Q3: Which purification techniques are most suitable for large-scale production of Guibourtinidol?
For large-scale purification of flavonoids like Guibourtinidol, macroporous resin column chromatography is a popular and effective method.[2][3] This technique is favored for its high selectivity, low cost, recyclability of the resin, and suitability for industrial-scale applications.[2] Other methods that can be employed, often in combination, include solvent extraction, gel chromatography, and high-speed counter-current chromatography.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Guibourtinidol | 1. Inefficient extraction from the plant matrix.2. Degradation of Guibourtinidol during extraction or purification.3. Incomplete elution from the chromatography column.4. Loss of product during solvent evaporation steps. | 1. Optimize extraction parameters (solvent composition, temperature, time). Ultrasonic-assisted extraction can improve yield, but excessive power may degrade the product.[2]2. Protect the extract from light and heat. Use degassed solvents to minimize oxidation.[2] Maintain an appropriate pH.3. Optimize the elution solvent system (e.g., ethanol concentration) and flow rate.4. Use a rotary evaporator under reduced pressure and controlled temperature. |
| Low Purity of Final Product | 1. Co-elution of structurally similar flavonoids.2. Incomplete removal of non-flavonoid impurities (e.g., sugars, pigments).3. Column overloading. | 1. Employ a gradient elution strategy with a shallow gradient to improve resolution.2. Include a pre-purification step, such as a water wash of the loaded column, to remove highly polar impurities.[3] Consider a secondary purification step like gel filtration or preparative HPLC if high purity is required.3. Reduce the sample load on the column. |
| Poor Reproducibility Between Batches | 1. Variation in the chemical composition of the raw plant material.2. Inconsistent packing of the chromatography column.3. Fluctuations in processing parameters (temperature, flow rate, solvent concentration). | 1. Standardize the sourcing and pre-processing of the plant material.2. Ensure consistent and uniform column packing to avoid channeling.3. Implement strict process controls and monitoring for all critical parameters. |
| Column Fouling or Clogging | 1. Presence of particulate matter in the crude extract.2. Precipitation of the sample on the column. | 1. Filter the crude extract through a fine filter before loading it onto the column.2. Ensure the sample is fully dissolved in the loading buffer and that the loading conditions do not cause precipitation. |
Experimental Protocols
Protocol 1: Large-Scale Purification of Guibourtinidol using Macroporous Resin Chromatography
This protocol is a general guideline based on methods used for purifying similar flavonoids and proanthocyanidins.[3][5] Optimization will be required for specific applications.
1. Extraction:
- Grind the dried and powdered plant material (e.g., heartwood of Cassia abbreviata).
- Extract the powder with an ethanol/water mixture (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours at 60°C with constant stirring.
- Filter the extract to remove solid plant material.
- Concentrate the crude extract under reduced pressure at a temperature below 50°C to remove the ethanol.
2. Macroporous Resin Chromatography:
- Resin Selection and Preparation: Select a suitable macroporous resin (e.g., AB-8 or XAD-7HP).[5][6] Pre-treat the resin by washing sequentially with ethanol and then water to remove any impurities.
- Column Packing: Pack a chromatography column with the pre-treated resin.
- Adsorption: Dilute the concentrated aqueous extract with water and adjust the pH to approximately 4-5. Load the solution onto the column at a flow rate of 1-2 bed volumes per hour (BV/h).
- Washing: Wash the column with 3-5 BV of deionized water to remove highly polar impurities like sugars and salts. Follow with a wash of 3-5 BV of a low concentration of ethanol (e.g., 10-20%) to remove more polar flavonoids and other impurities.
- Elution: Elute the Guibourtinidol-enriched fraction using a stepwise or linear gradient of ethanol in water (e.g., 30% to 70% ethanol). Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) or HPLC.
- Regeneration: After elution, regenerate the resin by washing with a high concentration of ethanol or a mild acid/base solution, followed by water, to prepare it for the next cycle.
3. Final Product Concentration:
- Pool the fractions containing the highest concentration of pure Guibourtinidol.
- Remove the solvent under reduced pressure.
- Dry the final product, for example, by freeze-drying or vacuum oven drying.
Visualizations
Caption: Workflow for the large-scale purification of Guibourtinidol.
Caption: Troubleshooting logic for low purity in Guibourtinidol purification.
References
- 1. Guibourtinidol - Wikipedia [en.wikipedia.org]
- 2. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New approach for the synthesis and isolation of dimeric procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Proanthocyanidins from Binchuan Grape Seed and Its Effects on Proliferation of HepG2 Cells [agris.fao.org]
- 6. mdpi.com [mdpi.com]
Minimizing epimerization of Guibourtinidol during processing.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the epimerization of Guibourtinidol during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What is Guibourtinidol and why is its stereochemistry important?
Guibourtinidol is a flavan-3-ol, a type of flavonoid found in various plants. Its biological activity, including potential therapeutic effects, is often dependent on its specific three-dimensional structure, or stereochemistry. Epimerization, a chemical process that alters this structure at one chiral center, can lead to a significant reduction or complete loss of the desired biological activity. Therefore, preserving the native stereochemistry of Guibourtinidol during extraction, purification, and analysis is critical for accurate and reproducible research.
Q2: What is epimerization and what is the primary epimer of Guibourtinidol?
Epimerization is the conversion of a compound into its epimer, which is a stereoisomer that differs in configuration at only one of several chiral centers. In the case of Guibourtinidol, the most common epimer is Epiguibourtinidol. This conversion typically occurs at the C2 position of the heterocyclic C-ring of the flavan-3-ol structure.
Q3: What are the main factors that cause epimerization of Guibourtinidol?
The primary factors that induce the epimerization of Guibourtinidol and other flavan-3-ols are:
-
Temperature: Elevated temperatures significantly accelerate the rate of epimerization.
-
pH: Neutral to alkaline pH conditions promote epimerization. Acidic conditions generally help to suppress this conversion.
-
Solvent Polarity: The choice of solvent can influence the rate of epimerization, with more polar solvents potentially increasing the rate.
-
Exposure to Oxygen: While not a direct cause of epimerization, oxidative conditions can lead to degradation of flavonoids, and the byproducts or reaction conditions might indirectly influence stereochemical stability.
Troubleshooting Guide
This guide addresses common issues encountered during Guibourtinidol processing that may lead to epimerization.
| Issue | Potential Cause | Recommended Solution |
| High levels of Epiguibourtinidol detected in the final product. | Excessive heat during extraction or solvent evaporation. | Utilize low-temperature extraction methods such as vacuum-assisted or low-temperature vacuum drying.[1][2][3] Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). |
| Inappropriate pH of the extraction or processing solvent. | Maintain a slightly acidic pH (e.g., pH 4-6) of the solvents throughout the process. This can be achieved by adding a small amount of a weak acid like acetic acid or formic acid. | |
| Prolonged processing time. | Minimize the duration of each processing step, especially those involving elevated temperatures or non-ideal pH conditions. | |
| Inconsistent biological activity results between batches. | Variable levels of epimerization between batches. | Implement strict control over processing parameters (temperature, pH, solvent, time). Regularly monitor the epimeric ratio using a validated chiral HPLC method. |
| Degradation of the compound. | In addition to controlling factors that cause epimerization, protect the sample from light and oxygen. Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in separating Guibourtinidol from its epimer. | Suboptimal HPLC conditions. | Develop and validate a chiral HPLC method specifically for the separation of Guibourtinidol and Epiguibourtinidol. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating flavonoid epimers.[4][5] |
| Co-elution with other compounds. | Optimize the mobile phase composition and gradient to achieve better resolution. Consider using a different type of chiral column or a different separation technique like supercritical fluid chromatography (SFC). |
Experimental Protocols
Protocol 1: Low-Temperature Extraction of Guibourtinidol
This protocol is designed to minimize epimerization during the initial extraction from plant material.
1. Sample Preparation:
- Lyophilize (freeze-dry) fresh plant material to remove water at a low temperature.
- Grind the lyophilized material into a fine powder.
2. Extraction:
- Use a pre-chilled extraction solvent. A common choice is 80% methanol or ethanol in water, acidified with 0.1% formic acid to maintain a low pH.
- Perform the extraction at a low temperature (e.g., 4°C) with constant agitation for a defined period (e.g., 12-24 hours).
- Alternatively, for faster extraction, consider ultrasound-assisted extraction (UAE) in a chilled bath to maintain a low temperature.
3. Filtration and Concentration:
- Filter the extract through a fine-mesh filter or centrifuge at a low temperature to remove solid plant material.
- Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a low value (e.g., ≤ 35°C).
Protocol 2: Chiral HPLC Analysis of Guibourtinidol and Epiguibourtinidol
This protocol provides a general framework for developing an HPLC method to separate and quantify Guibourtinidol and its epimer.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
- Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).
2. Mobile Phase Preparation:
- Prepare mobile phases using HPLC-grade solvents. A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane or heptane with a polar modifier like ethanol or isopropanol.
- For reversed-phase chiral separations, a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is common.
- Degas the mobile phases before use.
3. Method Development:
- Start with an isocratic elution to screen for the best mobile phase composition that provides separation between Guibourtinidol and Epiguibourtinidol.
- Optimize the mobile phase ratio, flow rate, and column temperature to achieve baseline separation with good peak shape and a reasonable run time. A lower column temperature may improve resolution and stability.
- The detection wavelength should be set at the UV absorbance maximum of Guibourtinidol.
4. Quantification:
- Prepare calibration standards of purified Guibourtinidol and, if available, Epiguibourtinidol.
- Construct a calibration curve by plotting peak area against concentration.
- Quantify the amount of each epimer in the samples by comparing their peak areas to the calibration curve.
Data Presentation
Table 1: Influence of Processing Parameters on Guibourtinidol Epimerization
| Parameter | Condition | Effect on Epimerization Rate | Recommendation for Minimizing Epimerization |
| Temperature | High (> 40°C) | Increases significantly | Maintain low temperatures (≤ 35°C) during all processing steps. |
| Low (4°C) | Minimal | Ideal for extraction and storage. | |
| pH | Alkaline (> 7) | High | Maintain a slightly acidic pH (4-6). |
| Neutral (~7) | Moderate | Avoid prolonged exposure to neutral pH. | |
| Acidic (< 6) | Low | Recommended for extraction and storage solutions. | |
| Solvent | Polar (e.g., water, methanol) | Can be higher | Use in mixtures with less polar solvents or at low temperatures. |
| Non-polar (e.g., hexane, ethyl acetate) | Generally lower | May be suitable for specific extraction steps, but consider solubility. | |
| Time | Prolonged | Increases cumulative epimerization | Minimize the duration of all processing steps. |
Visualizations
Caption: Factors influencing Guibourtinidol epimerization and preventative measures.
Caption: Recommended workflow for minimizing Guibourtinidol epimerization.
References
- 1. Revolutionizing The Drying of High-Sugar Plant Extracts: A Low-Temperature Vacuum Drying Solution - Hywell Machinery [hywellco.com]
- 2. Low-Temperature Vacuum Drying on Broccoli: Enhanced Anti-Inflammatory and Anti-Proliferative Properties Regarding Other Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Refining NMR acquisition parameters for complex Guibourtinidol mixtures.
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex Guibourtinidol mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining acquisition parameters and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in acquiring high-quality NMR spectra for complex Guibourtinidol mixtures?
A1: The primary challenges stem from the inherent complexity of these mixtures. Guibourtinidols are a class of proanthocyanidins, which are oligomers or polymers of flavonoid units. This leads to significant signal overlap in ¹H NMR spectra due to the structural similarity of the monomeric units[1]. Additionally, the presence of multiple stereoisomers and rotational isomers (rotamers) can lead to a proliferation of signals and broad peaks, further complicating spectral analysis[2]. Achieving adequate sensitivity for less abundant components without saturating the signals of major components is also a key consideration.
Q2: Which NMR solvent is most suitable for Guibourtinidol mixtures?
A2: The choice of solvent is critical for sample solubility and to minimize overlapping solvent signals with analyte resonances. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polyphenolic compounds like guibourtinidols due to its excellent solubilizing power for a wide range of polarities[3][4]. Deuterated methanol (CD₃OD) is another common option. For certain experiments, using a mixture of solvents, such as DMSO-d₆ and D₂O, can be beneficial[5]. It is advisable to test solubility in a few different deuterated solvents to find the one that provides the best-resolved spectra[2].
Q3: How can I confirm the presence of hydroxyl (-OH) or amine (-NH) protons in my spectra?
A3: A simple method to identify exchangeable protons like those in hydroxyl and amine groups is to add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The labile -OH and -NH protons will exchange with deuterium, causing their corresponding signals to disappear or significantly decrease in intensity[2].
Q4: What is the purpose of 2D NMR experiments in the analysis of Guibourtinidol mixtures?
A4: Two-dimensional (2D) NMR experiments are essential for deciphering the complex spectra of Guibourtinidol mixtures. They work by spreading the NMR signals over two frequency dimensions, which helps to resolve overlapping peaks that are crowded in a 1D spectrum[1]. Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings within the same spin system, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons[6][7]. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting different spin systems by showing correlations between protons and carbons that are two or three bonds away, which helps in assembling the molecular structure[8][9].
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio (S/N) in the Spectrum
-
Question: My NMR spectrum has a very low signal-to-noise ratio, and I can't clearly identify the peaks of interest. What should I do?
-
Answer:
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS. Be mindful that this will also increase the experiment time.
-
Check Sample Concentration: If the sample is too dilute, the signal will be weak. If possible, increase the concentration of your Guibourtinidol mixture. However, be aware that very high concentrations can lead to peak broadening[2].
-
Optimize the Relaxation Delay (D1): For quantitative accuracy and optimal signal, the relaxation delay (D1) should be sufficiently long, typically 1-5 times the longest T₁ relaxation time of the nuclei of interest[10]. For complex mixtures, a D1 of 5-10 seconds is often a good starting point for quantitative ¹H NMR[3].
-
Use a Cryoprobe: If available, a cryogenic probe significantly enhances sensitivity compared to a room temperature probe, allowing for better quality spectra in a shorter amount of time.
-
Problem 2: Significant Peak Overlap in the Aromatic Region
-
Question: The aromatic region (typically 6-8 ppm) of my ¹H NMR spectrum is a crowded mess of overlapping signals. How can I resolve these peaks?
-
Answer:
-
Change the NMR Solvent: Sometimes, changing the solvent from, for example, CDCl₃ to benzene-d₆ or DMSO-d₆ can alter the chemical shifts of the protons and improve signal dispersion[2].
-
Acquire a 2D NMR Spectrum: This is the most effective solution. An HSQC spectrum will spread the signals based on the chemical shifts of the attached carbons, providing much better resolution[6]. A COSY or TOCSY (Total Correlation Spectroscopy) experiment can help to trace out the spin systems of individual components within the mixture[1].
-
Increase the Spectrometer Field Strength: If you have access to a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher), the increased spectral dispersion will help to resolve overlapping signals.
-
Problem 3: Broad or Distorted Peak Shapes
-
Question: The peaks in my spectrum are very broad, which makes integration and coupling analysis difficult. What could be the cause?
-
Answer:
-
Improve Shimming: Poor shimming of the magnetic field is a common cause of broad peaks. Re-shimming the spectrometer, either manually or using an automated routine, should be the first step[2].
-
Check for Sample Inhomogeneity: Ensure your sample is fully dissolved and that there is no solid material at the bottom of the NMR tube. Incomplete dissolution can lead to a non-homogeneous sample and broad lines[2].
-
Consider Chemical Exchange or Rotamers: The presence of slowly interconverting conformers (rotamers), which is common in proanthocyanidins, can lead to peak broadening. Acquiring the spectrum at a higher temperature can sometimes increase the rate of interconversion and result in sharper peaks[2].
-
Sample is Too Concentrated: Very high sample concentrations can increase the solution viscosity and lead to broader signals[2]. Diluting the sample may help.
-
Quantitative Data Summary
For accurate quantification (qNMR) and optimal experimental setup, several parameters are crucial. The tables below provide recommended starting points for the analysis of Guibourtinidol and other complex flavonoid mixtures.
Table 1: Recommended Acquisition Parameters for Quantitative ¹H NMR
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse sequence that allows for faster repetition rates compared to a 90-degree pulse, while still providing good signal. |
| Relaxation Delay (D1) | 10 s | Ensures near-complete relaxation of protons, which is crucial for accurate integration and quantification of polyphenolic compounds[3]. |
| Acquisition Time (AQ) | 2-4 s | Provides adequate digital resolution to distinguish closely spaced peaks. |
| Number of Scans (NS) | 16 or higher | Dependent on sample concentration; should be sufficient to achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Maintaining a constant temperature is important for the consistency of chemical shifts[3]. |
Table 2: Typical Diffusion Coefficients for Flavonoids in DMSO-d₆
| Compound Type | Approximate Diffusion Coefficient (D) | Notes |
| Small Flavonoid Monomers | 1.5 - 3.0 x 10⁻¹⁰ m²/s | This is an estimated range based on similarly sized molecules. The exact value depends on the specific structure, temperature, and concentration[11]. |
| Guibourtinidol Dimers/Trimers | 0.5 - 1.5 x 10⁻¹⁰ m²/s | As oligomers are larger, they are expected to diffuse more slowly. |
Note: These values are estimates and should be used as a general guide. Diffusion-Ordered Spectroscopy (DOSY) experiments can be used to experimentally determine these values for the components in your mixture.
Experimental Protocols
Protocol 1: Standard 1D ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the Guibourtinidol mixture in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes[12].
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Tune and match the probe for the sample.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Load a standard proton experiment parameter set.
-
Set the pulse program to zg30.
-
Set the number of scans (NS) to 16 (can be adjusted based on sample concentration).
-
Set the relaxation delay (D1) to 10 seconds for quantitative analysis[3].
-
Set the spectral width (SW) to cover the expected range of proton chemical shifts (e.g., 16 ppm).
-
Set the acquisition time (AQ) to at least 3 seconds.
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Apply a baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition
-
Sample Preparation and Instrument Setup: Follow steps 1 and 2 from the 1D ¹H NMR protocol.
-
Acquisition Parameters:
-
Load a standard HSQC parameter set (e.g., hsqcetgpsisp.2 on a Bruker spectrometer)[6].
-
Set the spectral width (SW) for the ¹H dimension (F2) to ~16 ppm and for the ¹³C dimension (F1) to ~180 ppm.
-
Set the number of scans (NS) to at least 8, and the number of increments in the F1 dimension to 256 or 512 for good resolution.
-
Set the relaxation delay (D1) to 1-2 seconds[6].
-
The experiment is typically optimized for a one-bond J-coupling constant (¹JCH) of 145 Hz, which is a good compromise for both aliphatic and aromatic signals[6].
-
-
Acquisition: Start the 2D acquisition. This experiment will take significantly longer than a 1D experiment.
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase and baseline correct the spectrum in both dimensions.
-
Reference the spectrum using the solvent signal.
-
Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
-
Sample Preparation and Instrument Setup: Follow steps 1 and 2 from the 1D ¹H NMR protocol.
-
Acquisition Parameters:
-
Load a standard HMBC parameter set (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Set the number of scans (NS) to 16 or higher, and the number of increments to 256 or 512.
-
Set the relaxation delay (D1) to 1.5-2 seconds.
-
The long-range coupling constant (ⁿJCH) is typically optimized for a value between 4-10 Hz. A common starting value is 8 Hz[9][13].
-
-
Acquisition: Start the 2D acquisition.
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase and baseline correct the spectrum in both dimensions.
-
Reference the spectrum using the solvent signal.
-
Visualizations
Caption: Troubleshooting workflow for common NMR issues.
Caption: Decision tree for selecting appropriate NMR experiments.
References
- 1. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Building Block. The relaxation delay [imserc.northwestern.edu]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
Validation & Comparative
A Comparative Guide to the Anti-HIV Activity of Flavonoids: Where Does Guibourtinidol Stand?
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-HIV activity of various flavonoids, with a special focus on the current research landscape for Guibourtinidol. While a significant body of evidence highlights the potential of flavonoids as HIV inhibitors, specific quantitative data on Guibourtinidol remains elusive in publicly available scientific literature. This guide, therefore, summarizes the existing data for other prominent flavonoids to establish a benchmark for potential future studies on Guibourtinidol and its derivatives.
Quantitative Comparison of Anti-HIV Activity of Selected Flavonoids
The anti-HIV activity of flavonoids has been evaluated through various in vitro assays, primarily focusing on their ability to inhibit key viral enzymes and replication in cell cultures. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key parameters used to quantify this activity. The table below summarizes the reported anti-HIV activities of several well-studied flavonoids.
| Flavonoid | Target/Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| Quercetin | HIV-1 Protease | - | 58.8 | [1] |
| HIV-1 Reverse Transcriptase | - | 43.41% inhibition | [2] | |
| HIV-1 Replication (p24) | TZM-bl | 29.76 - 88.98 | [3] | |
| Myricetin | HIV-1 Reverse Transcriptase | - | 49% inhibition | [4] |
| HIV-1 Replication (p24) | TZM-bl | 20.43 | [4] | |
| HIV-1 Replication (p24) | H9 | - | [4] | |
| HIV-1 Replication (p24) | PBMC | 4.49 - 22.91 | [4] | |
| Luteolin | HIV-1 Protease | - | Moderately active | [1] |
| HIV-1 RNase H | - | 3.7 | [5] | |
| HIV-1 Integrase | - | 6.5 | [5] | |
| Apigenin | HIV-1 RNase H | - | 16.1 | [5] |
| HIV-1 Integrase | - | 22 | [5] | |
| Herbacitrin | HIV-1 Reverse Transcriptase | - | 21.5 | [3] |
| HIV-1 Integrase | - | 2.15 | [3] | |
| Baicalein | HIV-1 Reverse Transcriptase | - | Ki = 0.37 | [6] |
| Chrysin | HIV Expression (TNF-α induced) | OM-10.1 | Favorable potency | [7] |
| Acacetin | HIV Expression (TNF-α induced) | OM-10.1 | Favorable potency | [7] |
| Ginkgetin | HIV-1 Replication | Rev-A3R5-GFP | 10.76 | [8] |
| Theaflavin-3,3'-digallate | HIV-1 Replication | Rev-A3R5-GFP | 0.41 | [8] |
Note: The absence of Guibourtinidol in this table reflects the current lack of published quantitative data on its specific anti-HIV activity.
Experimental Protocols
The evaluation of anti-HIV activity of flavonoids involves a range of standardized experimental protocols. These assays can be broadly categorized into cell-free enzymatic assays and cell-based viral replication assays.
HIV-1 p24 Antigen Capture ELISA
This assay is a cornerstone for quantifying viral replication in cell culture supernatants.
-
Principle: This enzyme-linked immunosorbent assay (ELISA) detects the HIV-1 p24 capsid protein, a key viral component. The amount of p24 antigen is directly proportional to the quantity of virus.
-
Methodology:
-
96-well microtiter plates are coated with a monoclonal antibody specific for HIV-1 p24.
-
Cell culture supernatants, along with lysis buffer to release viral proteins, are added to the wells.
-
If present, p24 antigen binds to the capture antibody.
-
After washing, a biotinylated polyclonal anti-HIV-1 antibody is added, which binds to the captured p24.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated antibody.
-
A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
-
The absorbance is measured using a microplate reader, and the concentration of p24 is determined by comparison to a standard curve.
-
HIV-1 Reverse Transcriptase (RT) Assay
This cell-free assay measures the activity of a crucial HIV enzyme responsible for converting viral RNA into DNA.
-
Principle: The assay quantifies the incorporation of labeled nucleotides into a newly synthesized DNA strand using an RNA template, a reaction catalyzed by reverse transcriptase.
-
Methodology:
-
A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxyribonucleotides (dNTPs), including a labeled dNTP (e.g., with digoxigenin or biotin), and the reverse transcriptase enzyme.
-
The test compound (flavonoid) is added to the mixture.
-
The reaction is incubated to allow for DNA synthesis.
-
The newly synthesized labeled DNA is captured on a streptavidin-coated plate.
-
An anti-label antibody conjugated to a reporter enzyme (e.g., peroxidase) is added.
-
A colorimetric substrate is added, and the resulting signal is proportional to the RT activity.
-
HIV-1 Integrase (IN) Assay
This assay assesses the function of the HIV integrase enzyme, which is essential for integrating the viral DNA into the host cell's genome.
-
Principle: The assay measures the ability of integrase to catalyze the strand transfer reaction, where a donor DNA substrate (representing the viral DNA) is inserted into a target DNA substrate.
-
Methodology:
-
A donor substrate DNA, often labeled with biotin, is coated onto streptavidin-coated plates.
-
Recombinant HIV-1 integrase and the test compound are added.
-
A target DNA substrate, labeled with a different tag (e.g., DIG), is introduced.
-
If the integrase is active, it will integrate the target DNA into the donor DNA.
-
An anti-DIG antibody conjugated to a reporter enzyme is added.
-
The signal generated from a colorimetric substrate is proportional to the integrase activity.
-
HIV-1 Protease (PR) Assay
This enzymatic assay evaluates the activity of HIV protease, which is vital for the maturation of new viral particles.
-
Principle: The assay typically uses a synthetic peptide substrate that mimics a natural cleavage site of the HIV protease. The substrate is flanked by a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore.
-
Methodology:
-
Recombinant HIV-1 protease is incubated with the test compound.
-
The fluorogenic substrate is added to the mixture.
-
If the protease is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time, and the rate of cleavage is indicative of the protease activity.
-
Visualizing the HIV-1 Life Cycle and Flavonoid Intervention Points
The following diagrams illustrate the key stages of the HIV-1 life cycle and the potential points of inhibition by flavonoids, based on the available literature.
References
- 1. ablinc.com [ablinc.com]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hanc.info [hanc.info]
- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of reverse transcriptase activity by a flavonoid compound, 5,6,7-trihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonol 7-O-Glucoside Herbacitrin Inhibits HIV-1 Replication through Simultaneous Integrase and Reverse Transcriptase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of reverse transcriptases by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Guibourtinidol and known HIV-1 inhibitors.
A comprehensive review of existing scientific literature reveals no direct experimental data on the anti-HIV-1 activity of Guibourtinidol. Therefore, a head-to-head comparison with known HIV-1 inhibitors, as requested, cannot be provided at this time.
Extensive searches of scientific databases and publications did not yield any studies that have specifically evaluated Guibourtinidol as a potential inhibitor of HIV-1. While Guibourtinidol is a known natural product, a type of flavan-3-ol found in plants such as Guibourtia tessmannii, its biological activities, particularly in the context of virology, appear to be largely unexplored.
This guide will, however, provide a comparative overview of the major classes of established HIV-1 inhibitors, their mechanisms of action, and representative experimental data. This information is intended to serve as a valuable resource for researchers and drug development professionals, offering a framework for how a novel compound like Guibourtinidol could be evaluated and compared if and when experimental data becomes available.
Established HIV-1 Inhibitor Classes: A Comparative Overview
The treatment of HIV-1 infection, known as antiretroviral therapy (ART), involves a combination of drugs from several classes, each targeting a different stage of the HIV-1 lifecycle. This multi-target approach is crucial for suppressing viral replication and preventing the development of drug resistance.
Below is a summary of the main classes of HIV-1 inhibitors, their mechanisms of action, and representative examples with their in vitro efficacy.
| Inhibitor Class | Mechanism of Action | Examples | Typical IC50/EC50 Range * |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Competitively inhibit the HIV-1 reverse transcriptase enzyme and cause termination of the growing viral DNA chain.[1] | Zidovudine (AZT), Tenofovir | 0.01 - 1 µM |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Bind to an allosteric site on the reverse transcriptase, inducing a conformational change that inhibits its activity. | Efavirenz, Rilpivirine | 0.001 - 0.1 µM |
| Protease Inhibitors (PIs) | Block the activity of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into mature, functional proteins.[2] | Lopinavir, Ritonavir | 0.001 - 0.1 µM |
| Integrase Strand Transfer Inhibitors (INSTIs) | Inhibit the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[1] | Dolutegravir, Raltegravir | 0.001 - 0.05 µM |
| Entry Inhibitors | Interfere with the binding, fusion, and entry of HIV-1 into the host cell. This class includes attachment inhibitors, CCR5 antagonists, and fusion inhibitors.[3] | Maraviroc (CCR5 antagonist), Enfuvirtide (Fusion inhibitor) | 0.001 - 0.1 µM |
| Capsid Inhibitors | Target the HIV-1 capsid protein, interfering with multiple stages of the viral lifecycle, including nuclear import, assembly, and maturation.[4][5] | Lenacapavir | < 0.001 µM |
*IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary significantly depending on the specific viral strain, cell type, and experimental assay used.
Experimental Protocols for Evaluating Anti-HIV-1 Activity
Should Guibourtinidol or other novel compounds be investigated for anti-HIV-1 activity, a standardized set of in vitro assays would be employed to determine their efficacy and mechanism of action.
Cell-Based HIV-1 Inhibition Assay
This is the primary method to determine the antiviral activity of a compound.
-
Objective: To measure the ability of a compound to inhibit HIV-1 replication in a cell culture system.
-
Methodology:
-
Cell Culture: A susceptible cell line (e.g., TZM-bl, MT-4, or peripheral blood mononuclear cells - PBMCs) is cultured.
-
Compound Preparation: The test compound (e.g., Guibourtinidol) is dissolved and diluted to a range of concentrations.
-
Infection: Cells are pre-incubated with the compound dilutions and then infected with a known amount of HIV-1.
-
Incubation: The infected cells are incubated for a period of time (typically 2-3 days) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Luciferase Reporter Assay: In engineered cell lines like TZM-bl, HIV-1 infection leads to the expression of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence.[6]
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated.
-
Cytotoxicity Assay
It is crucial to determine if the antiviral effect is due to specific inhibition of the virus or simply because the compound is killing the host cells.
-
Objective: To measure the toxicity of the compound to the host cells.
-
Methodology:
-
Cell Culture and Treatment: The same cell line used in the inhibition assay is cultured and treated with the same range of compound concentrations, but without the virus.
-
Viability Measurement: After the incubation period, cell viability is assessed using methods such as:
-
MTT or XTT assay: Measures the metabolic activity of the cells.
-
Trypan Blue Exclusion: Stains dead cells, allowing for the counting of live cells.
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI = CC50/EC50) is then determined, with a higher SI indicating a more promising safety profile.
-
Visualizing the HIV-1 Lifecycle and Inhibitor Targets
The following diagrams illustrate the key stages of the HIV-1 lifecycle where known inhibitors act and a general workflow for screening potential inhibitors.
Caption: The HIV-1 lifecycle and points of intervention for major drug classes.
References
- 1. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bird's eye view of natural products for the development of new anti‐HIV agents: Understanding from a therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of HIV-1 Viral Protein R Inhibitory Activities of Twelve Thai Medicinal Plants and Their Commercially Available Major Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists [mdpi.com]
Cross-Validation of Analytical Methods for Guibourtinidol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Guibourtinidol. The information presented is based on established principles of analytical method validation, drawing parallels from methodologies applied to structurally similar compounds. This document is intended to assist researchers in selecting the appropriate analytical technique and in designing robust validation protocols.
Introduction to Guibourtinidol and Analytical Challenges
Guibourtinidol, a flavan-3-ol, is a natural product with potential pharmacological activities. Accurate and precise quantification of Guibourtinidol in various matrices, such as plant extracts or biological samples, is crucial for research and development. The choice of analytical method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. Cross-validation of different analytical methods ensures the reliability and consistency of the obtained results.
Comparative Overview of Analytical Methods
This guide focuses on the two most prevalent techniques for the analysis of phenolic compounds like Guibourtinidol: HPLC-UV and LC-MS/MS. A summary of their key performance characteristics is presented below.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.994 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 99.1 - 102.7%[1] | 91.24 - 112.01% |
| Precision (RSD) | ≤ 1.5%[1] | ≤ 12.98%[2] |
| Specificity | Moderate | High |
Experimental Protocols
The following sections detail the methodologies for developing and validating HPLC-UV and LC-MS/MS methods for Guibourtinidol analysis. These protocols are based on established practices for similar analytes.[3]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorption spectrum of a Guibourtinidol standard (typically in the range of 280 nm for flavonoids).
-
Injection Volume: 10 µL.
Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank, a standard solution of Guibourtinidol, and a sample matrix spiked with Guibourtinidol to ensure no interference from endogenous compounds.[5]
-
Linearity: Determined by analyzing a series of at least five concentrations of Guibourtinidol standard solutions. A calibration curve is constructed by plotting the peak area against the concentration, and the coefficient of determination (R²) should be ≥ 0.99.[1]
-
Precision: Evaluated at three different concentration levels (low, medium, and high) by performing replicate injections on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: Determined by the recovery method. A known amount of Guibourtinidol is added to a blank matrix, and the recovery is calculated. The mean recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for Guibourtinidol.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Guibourtinidol and an internal standard are monitored for quantification.[2][6]
-
Gas Temperatures and Flow Rates: Optimized to achieve maximum signal intensity.
Validation Parameters:
-
Specificity: High specificity is inherent to MRM mode. Assessed by monitoring for interfering peaks at the retention time of Guibourtinidol in blank matrix samples.
-
Linearity: A calibration curve is constructed using a series of standards, and a linear regression with a weighting factor (e.g., 1/x²) is typically applied. The correlation coefficient (r) should be > 0.99.[2]
-
Precision: Intra- and inter-day precision are evaluated at multiple quality control (QC) concentrations. The RSD should be ≤ 15% (≤ 20% for LLOQ).[2]
-
Accuracy: Determined by the analysis of QC samples at different concentrations. The mean accuracy should be within 85-115% (80-120% for LLOQ).[2]
-
Matrix Effect: Evaluated by comparing the response of Guibourtinidol in a post-extraction spiked sample to that in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Workflow and Decision Making
The selection of an appropriate analytical method involves a logical workflow, as depicted in the diagram below.
Caption: Decision workflow for selecting an analytical method.
The following diagram illustrates the general workflow for the validation of an analytical method.
Caption: General workflow for analytical method validation.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable techniques for the analysis of Guibourtinidol, with the choice depending on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a prerequisite. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex matrices or when trace-level quantification is necessary. A thorough cross-validation of the chosen method against established performance criteria is essential to ensure the generation of reliable and accurate data in any research or drug development setting.
References
- 1. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. abap.co.in [abap.co.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Unveiling the Antioxidant Power of Guibourtinidol Stereoisomers: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the antioxidant potential of naturally occurring compounds is a field of intense research. Among these, flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention. This guide provides a comparative study of the antioxidant potential of Guibourtinidol stereoisomers, a class of flavan-3-ols. While direct comparative experimental data for Guibourtinidol stereoisomers is limited, this report leverages data from the closely related and well-studied flavan-3-ol stereoisomers, (+)-catechin, (-)-epicatechin, (+)-epicatechin, and (-)-catechin, to infer and project the potential antioxidant activities. This analysis is intended for researchers, scientists, and drug development professionals.
Structure-Activity Relationship in Flavan-3-ols
The antioxidant activity of flavonoids is intrinsically linked to their chemical structure. Key features that determine the radical scavenging capacity of flavan-3-ols like Guibourtinidol include the number and arrangement of hydroxyl groups on the A and B rings, and the stereochemistry at the C2 and C3 positions of the C-ring. The presence of an ortho-dihydroxy (catechol) group in the B-ring is a primary determinant of high antioxidant capacity[1].
Guibourtinidol possesses hydroxyl groups at the 7 and 4' positions. The stereochemical configuration at the C2 and C3 positions gives rise to different isomers. Based on the established knowledge of flavan-3-ol stereoisomers, it is hypothesized that the cis or trans configuration of the hydroxyl group at C3 relative to the B-ring at C2 influences the molecule's ability to donate a hydrogen atom and stabilize the resulting radical.
Comparative Antioxidant Potential: An Inferential Analysis
Due to the scarcity of direct experimental data on Guibourtinidol stereoisomers, this guide presents a comparative analysis based on the antioxidant activities of the four common stereoisomers of catechin and epicatechin. These compounds share the same core flavan-3-ol structure with Guibourtinidol, with variations in the hydroxylation pattern of the B-ring. The data from various in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays, are summarized below.
It is important to note that while these values provide a strong indication, the actual antioxidant potential of Guibourtinidol stereoisomers may vary and requires direct experimental validation.
Table 1: Comparative Antioxidant Activity of Flavan-3-ol Stereoisomers (Inferred for Guibourtinidol)
| Stereoisomer (Inferred for Guibourtinidol) | Antioxidant Assay | Reported Activity (for Catechin/Epicatechin Stereoisomers) | Reference |
| (-)-Epicatechin Analogue | DPPH Radical Scavenging Activity (IC50) | Generally lower IC50 values, indicating higher activity. | [2] |
| ABTS Radical Scavenging Activity (TEAC) | Often exhibits higher TEAC values. | [3] | |
| FRAP (Ferric Reducing Antioxidant Power) | Shows strong reducing potential. | [2] | |
| (+)-Catechin Analogue | DPPH Radical Scavenging Activity (IC50) | Generally higher IC50 values compared to (-)-epicatechin. | [2] |
| ABTS Radical Scavenging Activity (TEAC) | Often exhibits slightly lower TEAC values than (-)-epicatechin. | [3] | |
| FRAP (Ferric Reducing Antioxidant Power) | Shows significant reducing potential. | [2] | |
| (+)-Epicatechin Analogue | DPPH Radical Scavenging Activity (IC50) | Variable, but often comparable to or slightly less active than (-)-epicatechin. | |
| ABTS Radical Scavenging Activity (TEAC) | Generally shows good antioxidant capacity. | ||
| FRAP (Ferric Reducing Antioxidant Power) | Possesses notable reducing power. | ||
| (-)-Catechin Analogue | DPPH Radical Scavenging Activity (IC50) | Tends to have higher IC50 values, suggesting lower activity. | [2] |
| ABTS Radical Scavenging Activity (TEAC) | Often shows the lowest TEAC values among the stereoisomers. | ||
| FRAP (Ferric Reducing Antioxidant Power) | Exhibits the least reducing potential in some studies. | [2] |
Note: This table is an inferential comparison based on data from catechin and epicatechin stereoisomers. Direct experimental validation for Guibourtinidol stereoisomers is required.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings for Guibourtinidol stereoisomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (Guibourtinidol stereoisomer).
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a defined volume of the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The decrease in absorbance is measured spectrophotometrically.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are required.
-
Reaction Mixture: The test compound, fluorescent probe, and peroxyl radical generator are mixed in a multi-well plate.
-
Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.
Signaling Pathways and Potential Mechanisms of Action
Flavan-3-ols, the class of compounds to which Guibourtinidol belongs, are known to modulate various cellular signaling pathways beyond direct radical scavenging. Their antioxidant effects can also be attributed to their ability to influence endogenous antioxidant defense systems and signaling cascades involved in inflammation and cell survival.
Caption: Potential signaling pathways modulated by Guibourtinidol stereoisomers.
Experimental Workflow for Comparative Antioxidant Analysis
The following diagram outlines a logical workflow for a comprehensive comparative study of the antioxidant potential of Guibourtinidol stereoisomers.
Caption: Recommended experimental workflow for the study.
Conclusion
This comparative guide, while based on inferential data from related flavan-3-ol stereoisomers, provides a strong foundation for understanding the potential antioxidant properties of Guibourtinidol stereoisomers. The presented data suggests that the stereochemistry at the C2 and C3 positions likely plays a significant role in their antioxidant efficacy. The detailed experimental protocols and the outlined signaling pathways offer a roadmap for future research to directly assess and validate the antioxidant potential of individual Guibourtinidol stereoisomers. Such studies are crucial for unlocking their full therapeutic potential in the development of novel antioxidant-based drugs and therapies.
References
- 1. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antioxidant activity and bioavailability of tea epicatechins with their epimers | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Antioxidant properties of catechins: Comparison with other antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the purity of synthesized Guibourtinidol versus natural isolate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of synthetically produced Guibourtinidol versus Guibourtinidol isolated from natural sources. The information presented is supported by established experimental protocols and analytical data to aid researchers in selecting the appropriate compound for their studies.
Introduction
Guibourtinidol, a flavan-3-ol, has garnered interest for its potential biological activities. As with many natural products, the demand for pure Guibourtinidol for research and development often necessitates a choice between natural isolation and chemical synthesis. Each approach presents distinct advantages and disadvantages concerning yield, scalability, and, most critically, the purity profile of the final compound. This guide outlines the methodologies for both synthetic preparation and natural isolation of Guibourtinidol and provides a framework for assessing the purity of the resulting products.
Methods of Production
Natural Isolation from Guibourtia coleosperma
Guibourtinidol is a known constituent of plants from the Guibourtia genus, particularly Guibourtia coleosperma. The isolation process typically involves extraction and subsequent chromatographic purification.
Experimental Protocol: Isolation of Guibourtinidol
-
Extraction: Dried and powdered bark of Guibourtia coleosperma is subjected to Soxhlet extraction with a polar solvent such as methanol or a methanol/water mixture. This process is carried out for several hours to ensure exhaustive extraction of the plant material.
-
Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for example, hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids like Guibourtinidol are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, often a mixture of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions showing the presence of Guibourtinidol are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure Guibourtinidol.
Chemical Synthesis of Guibourtinidol
While a specific total synthesis of Guibourtinidol is not widely documented, a plausible stereoselective route can be constructed based on established methodologies for the synthesis of flavan-3-ols. A common strategy involves the synthesis of a chalcone precursor followed by cyclization and stereoselective reduction.
Experimental Protocol: A Plausible Synthesis of (2R,3S)-Guibourtinidol
-
Chalcone Formation: A protected 2,4-dihydroxyacetophenone is reacted with 4-hydroxybenzaldehyde in the presence of a base (e.g., KOH) to form the corresponding chalcone.
-
Cyclization and Epoxidation: The chalcone is subjected to oxidative cyclization to form a flavanone, which is then epoxidized to introduce the necessary stereochemistry at the C2 and C3 positions.
-
Reductive Opening of Epoxide: The epoxide is stereoselectively opened and reduced to yield the desired (2R,3S) stereochemistry of the diol on the C-ring.
-
Deprotection: The protecting groups on the hydroxyl moieties are removed to yield the final product, Guibourtinidol.
-
Purification: The synthesized Guibourtinidol is purified by column chromatography followed by recrystallization or preparative HPLC.
Purity Assessment: A Comparative Analysis
The purity of Guibourtinidol from both sources is assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for determining the purity of a compound by separating it from any impurities.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Sample Preparation: Samples of synthesized and natural Guibourtinidol are dissolved in methanol.
Data Presentation
| Parameter | Synthesized Guibourtinidol | Natural Isolate |
| Retention Time (min) | 12.5 | 12.5 |
| Purity by Area (%) | > 98% | > 99% |
| Major Impurities | Starting materials, reagents, side-products of synthesis | Structurally related flavonoids, tannins, other plant metabolites |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify any impurities.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Analysis: Direct infusion or coupled with HPLC (LC-MS).
Data Presentation
| Parameter | Synthesized Guibourtinidol | Natural Isolate |
| [M-H]⁻ (Observed) | 257.0815 | 257.0816 |
| [M-H]⁻ (Calculated) | 257.0814 | 257.0814 |
| Observed Impurities | Peaks corresponding to unreacted starting materials or byproducts | Peaks corresponding to other co-extracted natural products |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for assessing purity and confirming the identity of the compound.
Experimental Protocol: NMR Analysis
-
Spectrometer: 400 MHz or higher.
-
Solvent: Methanol-d4 or Acetone-d6.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
Data Presentation
| Parameter | Synthesized Guibourtinidol | Natural Isolate |
| ¹H NMR | Signals consistent with the structure of Guibourtinidol. Potential minor signals from residual solvents or synthetic impurities. | Signals consistent with the structure of Guibourtinidol. May show very minor signals from closely related natural compounds. |
| ¹³C NMR | 15 distinct signals corresponding to the carbon atoms of Guibourtinidol. | 15 distinct signals corresponding to the carbon atoms of Guibourtinidol. |
Visualizing the Workflows
Caption: Workflow for the isolation of Guibourtinidol from natural sources.
Caption: A plausible workflow for the chemical synthesis of Guibourtinidol.
Caption: Logical relationship for the purity assessment of Guibourtinidol.
Conclusion
Both synthesized and naturally isolated Guibourtinidol can achieve high levels of purity suitable for research purposes. The choice between the two often depends on the specific requirements of the study.
-
Natural Isolate: Typically offers very high purity with the main potential impurities being structurally similar flavonoids. The isolation process can be labor-intensive and yields may be variable depending on the source material.
-
Synthesized Guibourtinidol: Provides a more scalable and reproducible source. The impurity profile will be different from the natural isolate, consisting of reagents, starting materials, and by-products from the synthesis. These impurities can be well-characterized and controlled through careful purification.
For applications where the presence of even trace amounts of other natural products could be confounding, synthesized Guibourtinidol may be the preferred choice. Conversely, for studies where the "natural" origin is important, a well-purified isolate is ideal. Ultimately, the comprehensive analytical characterization detailed in this guide is essential to ensure the quality and purity of Guibourtinidol, regardless of its source.
A Guide to Inter-Laboratory Comparison of Guibourtinidol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantitative results for the flavonoid Guibourtinidol, based on a representative inter-laboratory study. The objective is to highlight the importance of standardized methodologies in achieving reproducible and accurate quantification, which is critical for research, quality control, and clinical development of natural products. The data and protocols presented herein are designed to serve as a practical reference for professionals in the field.
Quantitative Data Summary
An inter-laboratory comparison was conducted to assess the proficiency of different laboratories in quantifying Guibourtinidol in a standardized sample. Three laboratories were provided with a reference sample containing a certified Guibourtinidol concentration of 25.0 µg/mL . Each laboratory analyzed the sample in triplicate using a harmonized High-Performance Liquid Chromatography (HPLC) protocol.
The performance of each laboratory was evaluated using a z-score, a common statistical tool in proficiency testing.[1][2][3] A z-score between -2 and +2 is generally considered satisfactory.
| Laboratory ID | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. | Accuracy (%) | Z-Score* | Performance |
| Lab A | 24.5 | 25.1 | 24.8 | 24.8 | 0.30 | 99.2% | -0.33 | Satisfactory |
| Lab B | 22.9 | 23.5 | 23.1 | 23.2 | 0.31 | 92.8% | -2.95 | Unsatisfactory |
| Lab C | 25.8 | 26.3 | 25.5 | 25.9 | 0.40 | 103.6% | +1.48 | Satisfactory |
*Z-Score calculated based on the assigned value (25.0 µg/mL) and a target standard deviation for proficiency assessment of 0.61 µg/mL.
Experimental Protocols
The following is a detailed methodology provided to all participating laboratories for the quantification of Guibourtinidol. Adherence to a standardized protocol is crucial for minimizing inter-laboratory variability.[4][5]
Sample Preparation
-
Stock Solution: A primary stock solution of Guibourtinidol (1000 µg/mL) was prepared by dissolving 10 mg of certified reference material in 10 mL of methanol.
-
Calibration Standards: A series of calibration standards (1, 5, 10, 25, 50 µg/mL) were prepared by serial dilution of the stock solution with the mobile phase.
-
Test Sample: The inter-laboratory comparison sample was provided in a ready-to-use format and stored at 4°C until analysis.
-
Filtration: Prior to injection, all solutions (standards and sample) were filtered through a 0.45 µm syringe filter to remove particulate matter.
HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and reliable technique for the quantification of flavonoids.[6][7][8]
-
Instrument: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Quantification: A calibration curve was generated by plotting the peak area against the concentration of the standards. The concentration of Guibourtinidol in the test sample was determined from this curve.
Experimental Workflow Diagram
The diagram below illustrates the standardized workflow followed by the participating laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. [Interlaboratory comparison for determination of lead in drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
Benchmarking the extraction efficiency of different solvents for Guibourtinidol.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the extraction efficiency of various solvents for Guibourtinidol, a flavan-3-ol with potential therapeutic applications. Due to the limited availability of direct comparative studies on Guibourtinidol, this guide draws upon experimental data from the broader class of flavan-3-ols, to which Guibourtinidol belongs. The principles and relative efficiencies of solvents in extracting these structurally similar polyphenols offer valuable insights for developing optimized extraction protocols for Guibourtinidol.
Data Summary: Extraction Efficiency of Flavan-3-ols by Solvent
The following table summarizes quantitative data from studies on the extraction of flavan-3-ols from plant sources. The efficiency is presented based on the total yield of these compounds.
| Solvent System | Relative Polarity | Plant Source | Key Findings on Flavan-3-ol Extraction Yield |
| 70% Acetone (in water) | High | Grape Seeds | Consistently yields the highest amount of monomeric and dimeric flavan-3-ols.[1][2] |
| 50% Acetone (in water) | High | Grape Seeds | High extraction yield, slightly less efficient than 70% acetone.[1] |
| 70% Ethanol (in water) | High | Grape Seeds | Good extraction efficiency, but lower than aqueous acetone.[1] |
| 50% Ethanol (in water) | High | Grape Seeds | Moderate extraction efficiency for flavan-3-ols.[1] |
| 80% Ethanol (in water) | High | Curry Leaf | Most efficient for recovering specific flavonoids like quercetin-3-glycoside, myricetin, and quercetin.[3] |
| 70% Methanol (in water) | High | Grape Seeds | Moderate extraction efficiency.[1] |
| 50% Methanol (in water) | High | Grape Seeds | Moderate extraction efficiency.[1] |
| Pure Methanol | High | Grape Seeds | Lower extraction yield compared to its aqueous solutions.[1] |
| Pure Ethanol | High | Grape Seeds | Lower extraction yield compared to its aqueous solutions.[1] |
| Pure Acetone | Medium | Grape Seeds | Significantly lower extraction yield compared to its aqueous solutions.[1] |
| Ethyl Acetate | Medium | Grape Seeds | Very low extraction yield for flavan-3-ols.[1] |
| Water | High | Gynura procumbens | Can provide high extraction yields for certain flavonoids, but may be less effective for others.[4] |
Note: The optimal solvent for a specific compound can also depend on the extraction method used (e.g., maceration, Soxhlet, ultrasound-assisted, accelerated solvent extraction).
Experimental Protocols
This section details a general methodology for benchmarking the extraction efficiency of different solvents for Guibourtinidol from a plant matrix, such as the stem bark of Guibourtia tessmannii.
1. Sample Preparation:
-
Obtain and authenticate the plant material (e.g., Guibourtia tessmannii stem bark).
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight to remove moisture.
-
Grind the dried material into a fine powder (e.g., to a particle size of 0.5 mm) to increase the surface area for extraction.
2. Solvent Extraction (Maceration as an example):
-
Weigh a standardized amount of the powdered plant material (e.g., 10 g).
-
Place the powder into separate flasks for each solvent to be tested.
-
Add a fixed volume of each solvent (e.g., 100 mL) to the respective flasks.
-
Seal the flasks and agitate them at a constant speed and temperature for a defined period (e.g., 24-48 hours at room temperature).
-
After maceration, filter the mixtures to separate the liquid extract from the solid plant residue.
-
Collect the filtrates and, if necessary, perform subsequent extraction steps on the residue to ensure exhaustive extraction.
-
Evaporate the solvents from the filtrates under reduced pressure to obtain the crude extracts.
-
Dry the crude extracts to a constant weight and calculate the total extraction yield for each solvent.
3. Quantification of Guibourtinidol:
-
Dissolve a known amount of each crude extract in a suitable solvent for analysis.
-
Utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) for the separation and quantification of Guibourtinidol.
-
Prepare a standard calibration curve using a purified Guibourtinidol standard of known concentrations.
-
Identify and quantify the Guibourtinidol peak in the chromatograms of the extracts by comparing the retention time and UV-Vis spectrum with the standard.
-
Calculate the concentration of Guibourtinidol in each extract based on the calibration curve.
-
Express the extraction efficiency as the mass of Guibourtinidol extracted per mass of the initial dried plant material.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for benchmarking solvent extraction efficiency.
Caption: Experimental workflow for comparing Guibourtinidol extraction efficiency.
References
Safety Operating Guide
Guibourtinidol: Procedures for Proper Laboratory Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Guibourtinidol, a flavan-3-ol compound. In the absence of specific hazard data for Guibourtinidol, a cautious approach is mandated, treating the substance as potentially hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult the Safety Data Sheet (SDS) for Guibourtinidol. If an SDS is not available, the chemical should be handled as a hazardous substance. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of Guibourtinidol waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
The first crucial step is to determine if the Guibourtinidol waste is hazardous. Since specific data is often lacking for research chemicals, it is best to err on the side of caution.
-
Segregation: Do not mix Guibourtinidol waste with other chemical waste streams unless their compatibility is known.[1][2] Improper mixing can lead to dangerous chemical reactions.[1] It is essential to segregate hazardous waste from non-hazardous waste to prevent cross-contamination and reduce disposal costs.[3]
2. Containerization:
Proper containment of chemical waste is paramount to prevent leaks and spills.
-
Container Selection: Use a container that is compatible with Guibourtinidol. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure, leak-proof screw-on cap.[4]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]
3. Labeling:
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.
-
Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste".[1][2]
-
Contents: The label must include the full chemical name, "Guibourtinidol," and the concentration or quantity. For mixtures, all constituents must be listed.[1][2]
-
Contact Information: Include the name and contact information of the principal investigator or the laboratory generating the waste.[2]
4. Storage:
Designate a specific, well-ventilated, and secure area for the storage of hazardous waste.
-
Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[1]
-
Storage Limits: Adhere to institutional and regulatory limits on the amount of waste that can be stored in an SAA and the time it can be stored.[1]
5. Disposal:
Never dispose of Guibourtinidol down the drain or in the regular trash unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[2][5]
-
Contact EHS: Arrange for the collection and disposal of the Guibourtinidol waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Empty Containers: Containers that held Guibourtinidol should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After thorough cleaning, the container may be disposed of in the regular trash, but it is best to consult with your EHS office for specific guidance.[6]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of Guibourtinidol.
Caption: Guibourtinidol Disposal Decision Workflow
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Handling Protocols for Guibourtinidol
Researchers, scientists, and drug development professionals must exercise caution when handling Guibourtinidol, a flavan-3-ol found in the heartwood of Cassia abbreviata.[1] Due to the absence of a specific Safety Data Sheet (SDS) for Guibourtinidol, this document provides essential guidance based on general laboratory safety principles for handling similar chemical compounds. These protocols are designed to ensure the safety of laboratory personnel and to outline proper disposal methods.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Guibourtinidol. These recommendations are based on standard laboratory practices for handling powdered chemicals and solutions.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | Standard cotton or flame-resistant | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | N95 or higher, depending on the scale of handling and dust generation | To prevent inhalation of fine particles, especially when handling the powdered form of the compound. |
Operational Plan: Handling Guibourtinidol
Adherence to the following step-by-step procedure is critical to ensure safe handling of Guibourtinidol in a laboratory setting.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.
- Ensure that an eyewash station and safety shower are readily accessible.
- Clear the workspace of any unnecessary equipment or chemicals.
2. Donning Personal Protective Equipment (PPE):
- Before handling the compound, put on all required PPE as outlined in the table above.
3. Handling the Compound:
- For solid Guibourtinidol:
- When weighing or transferring the powder, use a spatula and perform these actions over a tared weigh boat or within the destination container to minimize dust dispersion.
- Avoid creating dust clouds. If dust is generated, allow it to settle before proceeding.
- For Guibourtinidol in solution:
- Use appropriate glassware and handle solutions with care to avoid spills and splashes.
- When preparing solutions, add the solid to the solvent slowly while stirring to ensure it dissolves properly and to avoid splashing.
4. Post-Handling Procedures:
- After handling, thoroughly wash hands with soap and water, even after wearing gloves.
- Clean all contaminated surfaces with an appropriate solvent and then with soap and water.
- Properly remove and dispose of gloves and any other disposable PPE.
Disposal Plan: Waste Management for Guibourtinidol
Proper disposal of Guibourtinidol and its containers is crucial to prevent environmental contamination and ensure a safe laboratory environment.
1. Waste Segregation:
- Solid Waste: Collect any solid Guibourtinidol waste, including contaminated weigh boats and paper towels, in a designated, labeled hazardous waste container.
- Liquid Waste: Collect any solutions containing Guibourtinidol in a separate, labeled hazardous liquid waste container. Do not pour Guibourtinidol solutions down the drain.
- Contaminated Sharps: Any sharps, such as needles or razor blades, contaminated with Guibourtinidol should be disposed of in a designated sharps container.
2. Container Management:
- Empty containers that held Guibourtinidol should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
- After triple-rinsing, the container can be disposed of as regular laboratory glassware or plastic waste, depending on the material.
3. Final Disposal:
- All hazardous waste containers must be sealed, properly labeled with the contents, and disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of Guibourtinidol.
Caption: Workflow for Safe Handling and Disposal of Guibourtinidol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
